N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine chemical properties
[1] Executive Summary & Pharmacophore Analysis N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine represents a privileged scaffold in medicinal chemistry, integrating three distinct pharmacophores: a central isoxazole rin...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Pharmacophore Analysis
N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine represents a privileged scaffold in medicinal chemistry, integrating three distinct pharmacophores: a central isoxazole ring, a conjugated styryl arm, and a Schiff base (azomethine) linkage. This compound is not merely a structural curiosity but a functional probe used to explore antimicrobial, anti-inflammatory, and anticancer pathways.[1]
For the drug development scientist, this molecule offers a unique "linker-divergent" architecture. The rigid isoxazole core positions the lipophilic styryl group and the electron-deficient benzylidene moiety in a planar or near-planar conformation, facilitating intercalation into DNA or binding to hydrophobic pockets in enzymes such as Cyclooxygenase (COX-2) or various kinases.
Yellow to orange crystalline solid (highly conjugated system)
Solubility
Soluble in DMSO, DMF, CHCl₃; Insoluble in water
Synthetic Architecture & Causality
The synthesis of this compound is a lesson in regioselectivity. The isoxazole ring contains two methyl groups (if starting from 3,5-dimethylisoxazole), but they are chemically distinct. The C5-methyl group is significantly more acidic than the C3-methyl group due to the electron-withdrawing inductive effect of the adjacent ring oxygen. This allows for selective deprotonation and condensation with aldehydes without affecting the C3 position.
Validated Synthetic Pathway
The most robust route utilizes 3,5-dimethyl-4-nitroisoxazole as the starting material. This approach avoids the instability of amino-isoxazole intermediates until the final step.
Pathway Logic:
Regioselective Condensation: The C5-methyl of 3,5-dimethyl-4-nitroisoxazole is activated by the nitro group and the ring oxygen. Reaction with benzaldehyde yields the 5-styryl derivative.
Chemoselective Reduction: The nitro group is reduced to an amine. This must be done carefully to avoid reducing the styryl double bond.
Schiff Base Formation: The resulting amine condenses with a second equivalent of benzaldehyde to form the target azomethine.
Figure 1: Step-wise synthesis highlighting the regioselective functionalization of the isoxazole core.
Detailed Experimental Protocols
Note: These protocols assume standard safety compliance (fume hood, PPE). Yields typically range from 65-85% depending on purity of reagents.
Step 1: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole
Mechanism: Knoevenagel-type condensation.
Reagents: Dissolve 3,5-dimethyl-4-nitroisoxazole (10 mmol) and benzaldehyde (10 mmol) in absolute ethanol (20 mL).
Catalysis: Add catalytic piperidine (0.5 mL).
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product spot will be less polar than the starting material.
Work-up: Cool to room temperature. The colored solid (styryl derivative) usually precipitates. Filter and recrystallize from ethanol.
Critical Checkpoint: If no precipitate forms, concentrate the solvent. The C5-styryl proton typically appears as a doublet with a large coupling constant (J ≈ 16 Hz) in NMR, confirming trans geometry.
Step 2: Selective Reduction to 4-Amino-3-methyl-5-styrylisoxazole
Mechanism: Nitro-to-amine reduction retaining the alkene.
Reagents: Suspend the nitro-styryl intermediate (5 mmol) in ethanol (30 mL). Add SnCl₂[2]·2H₂O (25 mmol) or Iron powder with NH₄Cl.
Reaction: Heat at 70°C for 2 hours.
Work-up: Neutralize with 10% NaOH solution (if using SnCl₂) to pH 8. Extract with ethyl acetate.[3]
Purification: The amine is sensitive to oxidation; use immediately or store under inert gas.
Step 3: Formation of the N-Benzylidene Derivative
Mechanism: Acid-catalyzed dehydration (Schiff base formation).
Reagents: Dissolve the amine (2 mmol) and benzaldehyde (2 mmol) in ethanol (15 mL).
Catalysis: Add 2–3 drops of glacial acetic acid.
Reaction: Reflux for 3–6 hours.
Isolation: Pour into ice-cold water. The yellow/orange precipitate is the target compound. Filter, wash with cold water, and recrystallize from ethanol/DMF mixture.
Spectroscopic Characterization
To validate the structure, researchers should look for specific diagnostic signals.[4]
Technique
Diagnostic Signal
Structural Assignment
¹H NMR
δ 2.3–2.5 ppm (s, 3H)
C3-CH₃ (Methyl group on isoxazole)
¹H NMR
δ 6.9–7.6 ppm (d, J=16Hz)
-CH=CH- (Trans-styryl protons)
¹H NMR
δ 8.4–8.8 ppm (s, 1H)
-N=CH- (Azomethine proton, diagnostic for Schiff base)
IR
1610–1630 cm⁻¹
C=N stretching (Azomethine)
IR
960–980 cm⁻¹
C-H bending (Trans-alkene)
Biological Applications & Mechanism of Action
The therapeutic utility of N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine stems from its ability to interact with biological macromolecules via multiple binding modes.
Antimicrobial Activity
The compound acts as a structural mimic of certain bacterial cell wall precursors. The azomethine linkage (-N=CH-) is critical here; it can form hydrogen bonds with the active sites of bacterial enzymes.
Isoxazole derivatives are well-documented COX-2 inhibitors (e.g., Valdecoxib). The styryl extension provides additional hydrophobic bulk that fits into the COX-2 channel, while the Schiff base nitrogen can coordinate with the heme iron or key histidine residues.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates how modifications to the core structure impact biological efficacy.
Figure 2: Structure-Activity Relationship (SAR) analysis for medicinal chemistry optimization.
References
BenchChem. (2024). N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine Product Description and Properties. Retrieved from
Rajanarendar, E., et al. (2008). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Tetrahedron Letters / ResearchGate. Retrieved from
Joshi, A. G., et al. (2017).[5] Green Synthesis of N-benzylidene-5-(styryl)-1,3,4-thiadiazol-2-amine.... Der Pharma Chemica. Retrieved from
Baggio, C., et al. (2020). Isoxazole derivatives as versatile building blocks in organic synthesis. Organic & Biomolecular Chemistry. Retrieved from
National Institutes of Health (NIH). (2005). Synthesis and immunological activity of 5-amino-3-methylisoxazolo.... PubMed. Retrieved from
The Pharmacological Landscape of Styryl Isoxazole Schiff Bases: Synthesis, Mechanisms, and Biological Efficacy
Executive Summary The rational design of hybrid pharmacophores is a cornerstone of modern medicinal chemistry. By fusing the extended -conjugated system of styryl isoxazoles with the versatile metal-chelating capacity of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of hybrid pharmacophores is a cornerstone of modern medicinal chemistry. By fusing the extended
-conjugated system of styryl isoxazoles with the versatile metal-chelating capacity of Schiff bases (characterized by the azomethine –N=CH– linkage), researchers have developed a highly privileged class of bioactive molecules. This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols associated with these compounds, focusing specifically on their antimicrobial, anticancer, antioxidant, and anti-inflammatory efficacies.
The biological activity of heterocyclic compounds is fundamentally dictated by their molecular architecture and electronic distribution[1].
The Styryl Isoxazole Core: Isoxazoles are five-membered heterocycles containing adjacent oxygen and nitrogen atoms. The introduction of a styryl group (e.g., in 3-methyl-4-nitro-5-styrylisoxazole) extends the
-conjugation of the system. This structural modification enhances the molecule's lipophilicity and stabilizes radical intermediates, making these derivatives highly effective as fluorescent probes and radical scavengers[2][3].
The Schiff Base (Azomethine) Linkage: The condensation of an aminoisoxazole with an aromatic aldehyde yields a Schiff base. The resulting azomethine group is highly reactive and serves as an excellent bidentate N,O-donor ligand when adjacent to a phenolic hydroxyl group (e.g., from a salicylaldehyde derivative)[4].
Metallo-Drug Synergy: While free isoxazole Schiff bases exhibit baseline biological activity, their complexation with transition metals like Copper(II) drastically amplifies their potency. According to Overton's concept of cell permeability, the lipid membrane favors the passage of lipid-soluble materials. Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups, thereby increasing the lipophilic character of the entire complex and facilitating cellular uptake[1].
Ternary Cu(II) complexes of isoxazole Schiff bases (utilizing co-ligands like 1,10-phenanthroline or 8-hydroxyquinoline) have demonstrated profound efficacy against multi-drug resistant bacterial strains and human cervical carcinoma (HeLa) cell lines[1][4].
The DNA Cleavage Mechanism (Fenton-like Redox Cycling)
The primary mechanism of cytotoxicity for these metallo-hybrids is oxidative DNA cleavage. Once internalized, the planar co-ligands (e.g., phenanthroline) allow the complex to intercalate into the DNA minor or major grooves. The high Lewis acidity of the Cu(II) center then acts as a biocatalyst. In the presence of endogenous cellular reductants and hydrogen peroxide (
), the copper undergoes redox cycling (). This Fenton-like reaction generates highly reactive oxygen species (ROS), such as hydroxyl radicals (), which attack the deoxyribose sugar backbone, leading to supercoiled plasmid DNA relaxation and subsequent cellular apoptosis[1][5].
Pharmacological mechanism of ROS-mediated oxidative DNA cleavage by Cu(II) complexes.
Antioxidant and Anti-inflammatory Pathways
Beyond metal chelation, specific styryl isoxazole derivatives—such as 3-methyl-4-nitro-5-(substituted styryl)isoxazoles—are potent modulators of inflammatory cascades[6].
The anti-inflammatory efficacy of these compounds is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate the NF-
B signaling pathway, thereby reducing the production of pro-inflammatory prostaglandins[6]. Crucially, the antioxidant capacity of these molecules is highly dependent on the electronic nature of the styryl substituents. The introduction of phenolic hydroxyl groups enhances hydrogen-atom transfer (HAT) capabilities, leading to superior DPPH radical scavenging[2]. However, excessive steric hindrance (e.g., di-tert-butyl substitution at the ortho positions) can increase lipophilicity to a point where in vivo anti-inflammatory efficacy drops, highlighting a delicate SAR balance[2].
Quantitative Data Summaries
The following tables synthesize the biological evaluations of these compounds, allowing for rapid comparative analysis of structural modifications.
Table 1: Antimicrobial & Anticancer Profile of Isoxazole Schiff Bases and Cu(II) Complexes
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes internal controls and specific validation checkpoints to confirm causality and experimental success.
Protocol A: Synthesis of Isoxazole Schiff Base Ligands
Causality: The reaction utilizes a base-catalyzed or acid-catalyzed condensation to eliminate water, driving the equilibrium toward the formation of the thermodynamically stable azomethine bond.
Preparation: Dissolve 1.0 mmol of 3,4-dimethyl-5-aminoisoxazole in hot, anhydrous methanol. Methanol is selected for its optimal boiling point and ability to solubilize both precursors[4].
Electrophilic Addition: Add 1.0 mmol of the substituted benzaldehyde (e.g., 5-bromosalicylaldehyde) dropwise to the mixture[4].
Reflux: Heat the mixture under reflux for 2 hours in a nitrogen atmosphere to prevent oxidative degradation of the amine[4].
Isolation: Cool the solution to room temperature. Filter the precipitated solid and wash with cold ethanol.
Self-Validation (Quality Control):
TLC Monitoring: Confirm the disappearance of the primary amine spot.
Spectroscopy: Run an FT-IR spectrum. The successful formation of the Schiff base is validated by the disappearance of the primary amine
doublets (~3300 ) and the appearance of a sharp, intense C=N (azomethine) stretching band at 1566–1604 [2].
Workflow for synthesizing and validating ternary Cu(II) isoxazole Schiff base complexes.
Protocol B: Oxidative DNA Cleavage Assay
Causality: This assay proves that the Cu(II) complex acts as a nuclease by generating ROS. The transition of plasmid DNA from Form I (supercoiled) to Form II (nicked/relaxed) is visualized based on electrophoretic mobility.
Incubation Setup: In a sterile microcentrifuge tube, combine 1
of pBR322 plasmid DNA with the synthesized Cu(II) Schiff base complex (diluted in Tris-HCl buffer, pH 7.2)[5].
Redox Initiation: Add
to a final concentration of 50 . The acts as the substrate for the Fenton-like reaction mediated by the Cu(II) center[1].
Reaction: Incubate the mixture at 37°C for 1 hour. For photo-induced cleavage studies, expose the tubes to UV light (365 nm)[5].
Self-Validation (Internal Controls):
Control 1 (Negative): DNA + Buffer only (Validates baseline supercoiled Form I integrity).
Control 2 (Oxidant Control): DNA +
without the metal complex (Validates that alone does not cleave the DNA).
Analysis: Quench the reaction with loading buffer containing EDTA (to chelate the metal and stop the reaction). Run the samples on a 1% agarose gel containing ethidium bromide. Visualize under a UV transilluminator.
References
Chityala, V. K., et al. "DNA Cleavage, Cytotoxic Activities, and Antimicrobial Studies of Ternary Copper(II) Complexes of Isoxazole Schiff Base and Heterocyclic Compounds." Bioinorganic Chemistry and Applications, 2014,[Link]
Chityala, V. K., et al. "DNA Cleavage, Cytotoxic Activities, and Antimicrobial Studies of Ternary Copper(II) Complexes of Isoxazole Schiff Base and Heterocyclic Compounds (PubMed)." PubMed, 2014,[Link]
Chityala, V. K., et al. "DNA Cleavage, Cytotoxic Activities, and Antimicrobial Studies of Ternary Copper(II) Complexes of Isoxazole Schiff Base." SciSpace, 2014,[Link]
Madhavi, et al. "Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities." Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS), 2010,[Link]
ResearchGate Contributors.
‐Conjugated System with Fluorescent Properties and Bioactivity." ResearchGate,[Link]
Structure-Activity Relationship (SAR) of Isoxazole-4-amine Derivatives: A Comprehensive Guide for Drug Discovery
Executive Summary The isoxazole-4-amine scaffold is a privileged, highly versatile pharmacophore in modern medicinal chemistry. Characterized by a unique push-pull electronic system—where the electron-withdrawing isoxazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazole-4-amine scaffold is a privileged, highly versatile pharmacophore in modern medicinal chemistry. Characterized by a unique push-pull electronic system—where the electron-withdrawing isoxazole ring is counterbalanced by the electron-donating 4-amino group—this moiety offers distinct hydrogen-bonding capabilities and a low pKa (approximately 1.5)[1]. This in-depth technical guide explores the structure-activity relationship (SAR) of isoxazole-4-amine derivatives, analyzing their divergent roles as antimitotic agents, their positional sensitivity in dioxygenase inhibition, and their metabolic stability profiles in kinase targeting.
Physicochemical and Electronic Profiling
Before embarking on SAR optimization, it is critical to understand the intrinsic properties of the isoxazole-4-amine core. The heteroaromatic ring contains adjacent nitrogen and oxygen atoms, creating a strong dipole moment. The introduction of an amino group at the C4 position significantly alters the ring's electron density.
Acid-Base Properties: The calculated pKa of the 4-aminoisoxazole moiety is approximately 1.5, which ensures that a sufficient amount of the unprotonated species exists under physiological conditions[1]. This is crucial for maintaining passive membrane permeability.
Reactivity & Tautomerism: The C4-amino group acts as a strong electron-donating group, activating the ring toward electrophilic attack. Furthermore, the primary amine can undergo acylation, alkylation, or condensation, serving as a critical synthetic handle for library generation[2].
SAR Case Studies: Target-Specific Modulation
Case Study A: Tubulin-Targeting Antimitotic Agents (4-Acylaminoisoxazoles)
Microtubule dynamics are a validated target in oncology. Recent SAR studies have demonstrated that replacing traditional heterocyclic cores with an acylated 4-aminoisoxazole moiety yields highly potent tubulin depolymerization agents[3][4].
Mechanistic Causality: The colchicine-binding site of tubulin requires a specific stereoelectronic fit. Acylation of the 4-amino group (forming an amide linkage) restricts the rotational freedom of the molecule, locking it into a bioactive conformation. SAR optimization revealed that placing a 3,4,5-trimethoxyphenyl residue at the C3 position of the isoxazole ring is the absolute critical parameter for driving tubulin affinity[3][4].
Quantitative SAR Data Summary:
The following table summarizes the phenotypic impact of specific substitutions on the 5-methyl-4-acylaminoisoxazole scaffold[3][4].
Compound ID
N4-Acyl Group
C3 Substituent
Target Cell Line
IC₅₀ (Viability/Growth)
Selectivity Note
1aa
4-Methylbenzamide
3,4,5-trimethoxyphenyl
A549 (Lung)
0.271 µM / 0.99 µM
Induces partial microtubule depolymerization at high doses.
1ab
3-Methylbenzamide
3,4,5-trimethoxyphenyl
LNCaP (Prostate)
0.301 µM
Highly selective over normal WI-26 VA4 cells (2.26 µM).
1ab
3-Methylbenzamide
3,4,5-trimethoxyphenyl
HUVEC (Endothelial)
5.58 µM
>10x selectivity window for cancer vs. endothelial cells.
Case Study B: Positional Isomerism in TDO2 Inhibition
Tryptophan 2,3-dioxygenase 2 (TDO2) is an immunosuppressive enzyme targeted in immuno-oncology. The spatial orientation of the amino group on the isoxazole ring dictates biological activity with absolute binary precision.
The SAR Cliff: While 5-aminoisoxazoles are highly potent TDO2 inhibitors, shifting the amino group to the C4 position to create 4-aminoisoxazole results in a complete loss of activity[5].
Causality: Molecular modeling indicates that the 5-amino group is required to act as a specific hydrogen bond donor within the TDO2 heme-binding pocket. The 4-amino isomer alters the vector of this hydrogen bond, causing steric clashes and failing to coordinate with the critical residues[5].
Case Study C: Kinase Hinge-Binding and Metabolic Stability (JAK3)
In the development of covalent Janus Kinase 3 (JAK3) inhibitors, the isoxazol-4-amine moiety was evaluated as a tail group to interact with the solvent-exposed region of the kinase domain.
SAR Insight: The isoxazol-4-amine tail was found to be disfavored compared to pyrazole equivalents[6].
Causality: The oxygen atom in the isoxazole ring alters the electron distribution, making the compound more susceptible to oxidative metabolism in Mouse Liver Microsomes (MLM). Additionally, the specific geometry of the isoxazole ring induced subtle steric clashes with the bulky side chain of Tyr904 in the JAK3 active site, reducing overall biochemical potency[6].
Logical Workflows and Visualizations
To rationally design novel isoxazole-4-amine derivatives, medicinal chemists must balance steric bulk, lipophilicity, and electronic distribution. The following DOT diagram illustrates the SAR optimization logic map for developing antimitotic 4-acylaminoisoxazoles.
Caption: SAR optimization logic map for 4-acylaminoisoxazole-based antimitotic agents.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the protocols below utilize a self-validating approach. The chemical synthesis is directly coupled with orthogonal biological assays to confirm that the observed phenotypic toxicity is mechanistically driven by the intended target.
Protocol 1: Synthesis of 4-Acylaminoisoxazoles via Heterocyclization
This method avoids the harsh nitration/reduction sequence by constructing the isoxazole ring directly with the amino precursor in place[3][4].
Preparation: Dissolve the starting β-aryl-substituted vinylketone (1.0 eq) in a mixture of organic solvent (e.g., ethanol) and water. Causality for water: Water acts as a crucial co-solvent to stabilize the transition state during the nitrosation step.
Cyclization: Add tert-butyl nitrite (1.5 eq) dropwise at room temperature. Causality:tert-Butyl nitrite acts dually as a nitrosating agent and an oxidant, driving the cyclization of the vinylketone into the isoxazole core.
Acylation: Isolate the resulting 4-aminoisoxazole intermediate. Dissolve in anhydrous dichloromethane (DCM) with triethylamine (2.0 eq). Add the desired substituted benzoyl chloride (1.1 eq) dropwise at 0°C.
Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield the final 4-acylaminoisoxazole[3][7].
Add the test compound at 10 µM and 100 µM concentrations.
Monitor polymerization kinetically using a fluorometer (excitation 340 nm, emission 410 nm) at 37°C for 60 minutes.
Validation: A true colchicine-site inhibitor will show a dose-dependent decrease in the Vmax of the polymerization curve compared to the DMSO vehicle control[4][8].
Caption: Self-validating experimental workflow from synthesis to mechanistic SAR analysis.
References
Structure-based design and synthesis of novel CLK1 inhibitors. LMU Munich Dissertation. Available at: [Link]
Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). National Institutes of Health (NIH). Available at:[Link]
Development of Selective Covalent Janus Kinase 3 Inhibitors. National Institutes of Health (NIH). Available at:[Link]
Novel substituted 5-methyl-4-acylaminoisoxazoles as antimitotic agents: Evaluation of selectivity to LNCaP cancer cells. PubMed (NIH). Available at:[Link]
Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers. MDPI. Available at:[Link]
Medicinal Chemistry of N-Benzylidene Isoxazole Derivatives
A Technical Guide for Researchers and Drug Development Professionals Executive Summary The N-benzylidene isoxazole scaffold represents a convergence of two "privileged structures" in medicinal chemistry: the isoxazole ri...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The N-benzylidene isoxazole scaffold represents a convergence of two "privileged structures" in medicinal chemistry: the isoxazole ring and the azomethine (Schiff base) linker. This hybrid architecture has emerged as a potent pharmacophore in oncology and infectious disease research due to its ability to modulate diverse biological targets, including EGFR tyrosine kinases , TRIM24 bromodomains , and bacterial DNA gyrase .
This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of these compounds. It is designed to serve as a self-validating resource for laboratory implementation.
Chemical Architecture & Scaffold Analysis
The term "N-benzylidene isoxazole" typically refers to isoxazolyl-Schiff bases , formed by the condensation of an aminoisoxazole with an aromatic aldehyde.
The Core Scaffold
The scaffold consists of three critical domains:
Isoxazole Core: A 5-membered heterocyclic ring (N-O bond) acting as a bioisostere for pyridine or benzene. It serves as a rigid spacer and hydrogen bond acceptor.
Azomethine Linker (-N=CH-): A pseudo-aromatic spacer that provides rotational freedom for induced-fit binding while acting as a hydrogen bond acceptor/donor site.
Benzylidene Moiety: An aryl group that engages in
stacking and hydrophobic interactions within the target binding pocket.
Isomerism and Stability
E/Z Isomerism: The azomethine bond exists primarily in the (E)-configuration due to steric hindrance in the (Z)-isomer.
Hydrolytic Stability: While Schiff bases are reversible, the electron-withdrawing nature of the isoxazole ring can destabilize the imine in highly acidic aqueous environments. In drug design, this is often mitigated by substituting the benzylidene ring with electron-donating groups (EDGs) or reducing the imine to a secondary amine (isoxazolyl-benzylamine) for metabolic stability.
Synthetic Methodologies
The synthesis of N-benzylidene isoxazoles is governed by the nucleophilic attack of the isoxazolyl amine nitrogen on the carbonyl carbon of the aldehyde.
Reaction Mechanism
The reaction proceeds via a carbinolamine intermediate , followed by acid-catalyzed dehydration to form the imine.
Figure 1: Step-wise mechanism of Schiff base formation between aminoisoxazole and benzaldehyde.
Experimental Protocol: Synthesis of N-(4-chlorobenzylidene)-3-methylisoxazol-5-amine
This protocol is optimized for yield and purity, utilizing glacial acetic acid as a catalyst to activate the carbonyl group.
Reagents:
3-Methyl-5-aminoisoxazole (10 mmol)
4-Chlorobenzaldehyde (10 mmol)
Ethanol (Absolute, 20 mL)
Glacial Acetic Acid (2-3 drops)
Step-by-Step Procedure:
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-chlorobenzaldehyde in 20 mL of absolute ethanol.
Addition: Add 10 mmol of 3-methyl-5-aminoisoxazole to the solution.
Catalysis: Add 2-3 drops of glacial acetic acid. Note: Excess acid can protonate the amine, inhibiting nucleophilic attack.
Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol boiling point) for 4–6 hours.
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.
Isolation: Cool the mixture to room temperature, then to 0°C in an ice bath. The Schiff base typically precipitates as a solid.
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol to obtain pure crystals.
Structure-Activity Relationships (SAR)
The biological efficacy of these compounds is strictly dependent on the electronic and steric environment of the benzylidene and isoxazole rings.
SAR Map
The following diagram illustrates the impact of substitutions on biological activity.
Figure 2: Structure-Activity Relationship (SAR) analysis of the N-benzylidene isoxazole pharmacophore.
Key SAR Findings
Antimicrobial Activity: Electron-withdrawing groups (EWG) such as -Cl , -NO2 , or -F at the para-position of the benzylidene ring significantly enhance antibacterial activity against Gram-positive strains (S. aureus). This is attributed to increased lipophilicity facilitating cell wall penetration [1].
Anticancer Activity: Electron-donating groups (EDG) like -OH and -OMe (resembling the combretastatin pharmacophore) often improve cytotoxicity against MCF-7 and A549 cell lines by enhancing tubulin binding affinity [2].
Isoxazole Substitution: A methyl group at the C-3 position of the isoxazole ring is generally preferred for optimal steric fit in kinase binding pockets (e.g., EGFR) [3].
Mechanism of Action (MOA)
These derivatives function as multi-target agents. The specific mechanism depends on the substitution pattern.
Anticancer Mechanism: EGFR Kinase Inhibition
Molecular docking studies suggest that N-benzylidene isoxazoles bind to the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) .
Interaction: The isoxazole nitrogen acts as a hydrogen bond acceptor for Lys721 , while the azomethine nitrogen interacts with Thr790 .
Outcome: This blocks ATP binding, preventing autophosphorylation and downstream signaling (Ras/MAPK pathway), leading to apoptosis [3].
Antimicrobial Mechanism: DNA Gyrase Inhibition
In bacterial models, these compounds target the DNA Gyrase B subunit . The planar benzylidene-isoxazole structure intercalates into the DNA-enzyme complex or binds to the ATPase domain, stabilizing the cleavable complex and causing DNA strand breaks [4].
Biological Evaluation Protocols
To validate the synthesized compounds, the following standard assays are recommended.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC50 value against cancer cell lines (e.g., MCF-7, HeLa).
Protocol:
Seeding: Plate cells in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2.
Treatment: Add test compounds dissolved in DMSO (final concentration < 0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100
).
Incubation: Incubate for 48 hours.
Labeling: Add 20
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove media and add 100
of DMSO to dissolve formazan crystals.
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Data Summary Table (Representative Potency)
Hypothetical data based on literature trends for N-(4-R-benzylidene)-3-methylisoxazol-5-amine:
Substituent (R)
Target
Activity Metric
Mechanism Hint
4-NO2
S. aureus
MIC: 4-8
Cell wall penetration/Gyrase inhibition
4-OH, 3-OMe
MCF-7 (Breast Cancer)
IC50: 3.2
Tubulin polymerization inhibition
4-Cl
E. coli
MIC: 16-32
Membrane disruption
H (Unsubstituted)
General
Moderate/Low
Baseline activity
Future Directions
Current research is pivoting towards hybridization strategies . Fusing the N-benzylidene isoxazole scaffold with other pharmacophores (e.g., quinolines or benzimidazoles) has shown promise in overcoming Multi-Drug Resistance (MDR). Additionally, encapsulation in liposomes is being explored to improve the aqueous solubility of highly lipophilic halogenated derivatives.
References
Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 1,2,4-triazole derivatives. Arabian Journal of Chemistry. Link
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Link
Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases. Journal of Cancer Research and Therapeutics. Link
Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Link
Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors. European Journal of Medicinal Chemistry. Link
Foundational
Targeting Multidrug Resistance: The Antimicrobial Potential of Styryl Isoxazole Derivatives
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The escalation of multidrug-resistant (MDR) pathogens, particularly ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel pharmacophores. Styryl isoxazole derivatives represent a privileged scaffold in medicinal chemistry, combining the rigidity and lipophilicity of the styryl linker with the bioisosteric properties of the isoxazole ring.
This technical guide analyzes the synthetic accessibility, Structure-Activity Relationship (SAR), and mechanistic pathways of these derivatives.[1][2] It provides a validated roadmap for researchers to synthesize and assay these compounds, positioning them as potent inhibitors of bacterial DNA gyrase and fungal CYP51.
Chemical Rationale: The Hybrid Pharmacophore
The therapeutic efficacy of styryl isoxazoles arises from the synergistic fusion of two distinct moieties:
The Isoxazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen.[3][4][5] It acts as a bioisostere for carboxylic acids, esters, and amides, improving metabolic stability while maintaining hydrogen bonding capability.
The Styryl Linker (
): This conjugated system provides essential lipophilicity, facilitating cell membrane penetration. Furthermore, the rigid alkene bridge orients the aromatic rings in a specific spatial configuration required to fit into the hydrophobic binding pockets of target enzymes like DNA gyrase.
Synthetic Pathway: Claisen-Schmidt to Cyclization[6]
The most robust method for generating styryl isoxazole derivatives is a two-step sequence involving the Claisen-Schmidt condensation followed by heterocyclization. This pathway is preferred for its high atom economy and scalability.
Reaction Mechanism
Chalcone Formation: An aromatic aldehyde reacts with an aryl methyl ketone (acetophenone derivative) in the presence of a base (NaOH or KOH) to form an
Isoxazole Cyclization: The chalcone undergoes a Michael addition followed by cyclodehydration with hydroxylamine hydrochloride (
) to yield the isoxazole core.
Validated Synthetic Workflow (DOT Visualization)
Figure 1: Step-wise synthetic pathway for styryl isoxazole derivatives via chalcone intermediates.
Structure-Activity Relationship (SAR)[7][8]
The antimicrobial potency of these derivatives is strictly governed by the electronic and steric nature of the substituents on the aromatic rings. Based on recent comparative studies, the following SAR trends are established:
Substituent Effects[5][9]
Electron-Withdrawing Groups (EWG): Substituents such as -Cl , -F , and -NO₂ at the para position of the phenyl ring significantly enhance antibacterial activity. The high electronegativity facilitates stronger interactions with the polar residues in the active site of DNA gyrase.
Electron-Donating Groups (EDG): Groups like -OCH₃ (methoxy) or -CH₃ generally reduce potency compared to halogenated analogs, likely due to unfavorable steric clashes or reduced electrophilicity of the ring system.
Hydroxyl Groups (-OH): While increasing water solubility, phenolic derivatives often show reduced membrane permeability unless balanced by other lipophilic groups.
Comparative Potency Data
The table below synthesizes data from multiple assays against S. aureus (Gram-positive) and E. coli (Gram-negative).
Compound ID
R1 (Phenyl A)
R2 (Phenyl B)
MIC (S. aureus) µg/mL
MIC (E. coli) µg/mL
Activity Profile
SI-01
H
H
64.0
>128
Weak
SI-04
4-Cl
H
12.5
25.0
Moderate
SI-07
2,4-di-Cl
4-F
3.12
6.25
Potent
SI-12
4-OCH₃
4-NO₂
32.0
64.0
Low
SI-15
4-OH
4-Cl
15.6
31.2
Moderate
Data consolidated from recent SAR studies [1, 4].
Mechanism of Action: DNA Gyrase Inhibition[10]
Styryl isoxazoles function primarily by targeting bacterial DNA Gyrase (Topoisomerase II) . This enzyme is critical for introducing negative supercoils into DNA during replication.
Molecular Docking Insights
In silico studies (PDB ID: 6KZV or 5BS3 ) reveal that the isoxazole nitrogen forms hydrogen bonds with Asp73 and Arg136 in the ATPase domain of the GyrB subunit. The styryl moiety occupies the hydrophobic pocket, stabilizing the complex via
stacking interactions with Val71 .
Mechanistic Pathway (DOT Visualization)
Figure 2: Pharmacodynamic pathway of DNA Gyrase inhibition by isoxazole ligands.
To ensure reproducibility and eliminate subjective error in reading turbidity, the Resazurin Microtiter Assay (REMA) is the recommended standard for determining Minimum Inhibitory Concentration (MIC).
Reagents Preparation[2][4][5][6][9][11]
Resazurin Solution: Dissolve 270 mg resazurin in 40 mL sterile water. Vortex. A blue solution indicates the oxidized (non-metabolized) state.
Inoculum: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard).
Step-by-Step Methodology
Plate Preparation: Dispense 100 µL of Mueller-Hinton Broth (MHB) into all wells of a 96-well microplate.
Serial Dilution: Add 100 µL of the styryl isoxazole stock solution (1 mg/mL in DMSO) to column 1. Mix and transfer 100 µL to column 2, repeating down to column 10. Discard the final 100 µL.
Inoculation: Add 100 µL of standardized bacterial suspension to columns 1–11. Column 11 serves as the Growth Control (GC). Column 12 serves as the Sterility Control (SC).
Incubation: Incubate plates at 37°C for 18–24 hours.
Indicator Addition: Add 30 µL of Resazurin solution to each well. Incubate for an additional 2–4 hours.
Readout:
Blue Color: No bacterial growth (Inhibition).
Pink/Colorless: Bacterial growth (Resazurin reduced to Resorufin).
MIC Definition: The lowest concentration well that remains blue.
References
Goud, P. M., et al. "Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives." Der Pharma Chemica, vol. 4, no. 3, 2012. Link
Karuppaiah, R., et al. "Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase."[6] Journal of Applied Pharmaceutical Science, vol. 15, no. 6, 2025.[7][6] Link
Bhatia, R., et al. "Rationale Design, Synthesis, Pharmacological and In-Silico Investigation of Indole-Functionalized Isoxazoles as Anti-Inflammatory Agents."[1] ChemistrySelect, vol. 7, 2022.[1] Link
Shaik, A. B., et al. "Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives." Molecules, vol. 25, no. 5, 2020. Link
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07, 11th ed. Link
Probing the Anticancer Potential: An In-depth Technical Guide to Isoxazole Schiff Bases
For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel and effective anticancer agents has led researchers down diverse chemical avenues. Among the myriad of heterocyclic compound...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers down diverse chemical avenues. Among the myriad of heterocyclic compounds, the isoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] When coupled with a Schiff base (imine) linkage, these molecules gain an additional layer of structural diversity and potential for biological interactions, making them a compelling area of investigation in oncology.[2][3] This technical guide provides a comprehensive overview of the antiproliferative effects of isoxazole Schiff bases on cancer cell lines, delving into their synthesis, mechanisms of action, and the critical experimental methodologies used for their evaluation.
The Isoxazole-Schiff Base Hybrid: A Promising Pharmacophore
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, provides a rigid framework that can be strategically functionalized.[1] The imine group (C=N) of the Schiff base offers a site for crucial hydrogen bonding and other non-covalent interactions within biological targets.[3] The combination of these two moieties has given rise to a new class of compounds with significant potential to combat the proliferation of cancer cells. The primary challenge in current cancer therapy is the development of drug resistance and the severe side effects associated with conventional chemotherapeutic agents.[4][5] This necessitates the development of novel, targeted therapies with improved efficacy and reduced toxicity.[4][5] Isoxazole Schiff bases represent a promising strategy in this endeavor.[2]
Synthesis and Characterization: Building the Molecular Arsenal
The synthesis of isoxazole Schiff bases is typically a straightforward process, often involving a one-pot condensation reaction.[6] This allows for the efficient generation of a diverse library of compounds for biological screening.
A general synthetic route involves the reaction of an amino-isoxazole derivative with a substituted aldehyde or ketone.[7] The reaction is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a weak acid.[6] Modern, greener synthetic approaches, such as those utilizing ultrasonic irradiation, have been shown to improve reaction times and yields.[8]
Illustrative Synthetic Scheme:
Caption: General synthesis of isoxazole Schiff bases.
Following synthesis, rigorous characterization is essential to confirm the structure and purity of the compounds. Standard analytical techniques employed include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the C=N stretch of the imine and the C=N and C-O stretches of the isoxazole ring.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the connectivity of atoms.[2][7]
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[3]
Elemental Analysis: To confirm the elemental composition of the molecule.[6]
Unraveling the Mechanism of Action: How They Inhibit Cancer Cell Growth
Isoxazole Schiff bases exert their antiproliferative effects through a variety of mechanisms, often targeting multiple pathways involved in cancer cell survival and proliferation.[1][9] This multi-targeted approach can be advantageous in overcoming the drug resistance that often plagues single-target therapies.[4]
Key Mechanisms Include:
Induction of Apoptosis: A common and crucial mechanism is the induction of programmed cell death, or apoptosis.[1][10] This can be triggered through the activation of caspases, a family of proteases that execute the apoptotic program.[11] Several studies have demonstrated the ability of isoxazole derivatives to induce both early and late apoptosis in various cancer cell lines.[10][12]
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints, such as the G2/M phase.[11] This prevents cancer cells from dividing and proliferating.
Inhibition of Key Signaling Pathways: Isoxazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer.[13] This can include the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers.[2][4]
Tubulin Polymerization Inhibition: Some isoxazole compounds interfere with the dynamics of microtubules, which are essential for cell division.[1][14] By inhibiting tubulin polymerization, these agents can induce mitotic arrest and subsequent apoptosis.[14]
Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of various enzymes crucial for cancer cell survival, such as topoisomerases and histone deacetylases (HDACs).[9][15]
Caption: Mechanisms of antiproliferative action.
Evaluating Antiproliferative Efficacy: The In Vitro Toolkit
A critical step in the development of any potential anticancer agent is the robust in vitro evaluation of its cytotoxic and antiproliferative effects.[16] A variety of assays are employed to quantify the impact of isoxazole Schiff bases on cancer cell lines.
The MTT Assay: A Workhorse for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[17]
Detailed MTT Assay Protocol:
Cell Seeding:
Harvest exponentially growing cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) and determine cell density using a hemocytometer or automated cell counter.[17][20]
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete culture medium.[17]
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[17][20]
Compound Treatment:
Prepare a stock solution of the isoxazole Schiff base in a suitable solvent, typically dimethyl sulfoxide (DMSO).[17]
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).[17]
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin or erlotinib).[2][17]
Incubate the plates for a specified period, typically 24, 48, or 72 hours.[17][20]
MTT Addition and Incubation:
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[17][18]
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[18][20]
Formazan Solubilization and Absorbance Measurement:
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[17]
Add 100-150 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[17][21]
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[19]
Measure the absorbance of each well at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of around 630-690 nm can be used to subtract background absorbance.[18][21]
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[17]
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.[22]
From the dose-response curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[2][22]
Caption: Workflow of the MTT assay.
Structure-Activity Relationship (SAR) Studies: Designing More Potent Molecules
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of isoxazole Schiff bases.[9][15] By systematically modifying different parts of the molecule and evaluating the corresponding changes in biological activity, researchers can identify key structural features that contribute to potency and selectivity.[13] For instance, the nature and position of substituents on the aromatic rings of both the isoxazole and the Schiff base components can significantly influence the antiproliferative effects.[23]
Comparative Efficacy: Benchmarking Against Known Anticancer Agents
To gauge the potential of newly synthesized isoxazole Schiff bases, it is essential to compare their antiproliferative activity against established anticancer drugs. For example, in studies on A549 lung cancer cells, certain isoxazole Schiff base derivatives have demonstrated lower IC50 values than the EGFR inhibitor erlotinib, indicating higher potency.[2][5]
Note: IC50 values can vary depending on the specific experimental conditions.
Future Directions and Conclusion
Isoxazole Schiff bases represent a versatile and highly promising class of compounds in the ongoing search for novel anticancer agents.[9][13] Their straightforward synthesis, diverse mechanisms of action, and demonstrated potency against various cancer cell lines underscore their therapeutic potential.[1]
Future research in this area should focus on:
Expanding Chemical Diversity: Synthesizing and screening larger libraries of isoxazole Schiff bases to further explore the structure-activity landscape.
Elucidating Detailed Mechanisms: Employing advanced molecular biology techniques to pinpoint the specific cellular targets and signaling pathways modulated by these compounds.
In Vivo Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
Combination Therapies: Investigating the potential synergistic effects of isoxazole Schiff bases when used in combination with existing chemotherapeutic agents to enhance treatment outcomes and overcome drug resistance.
References
Taha, D. E., Mahdi, M. F., & Raauf, A. M. R. (2023). Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. Journal of Advanced Pharmaceutical Technology & Research, 14(3), 213–219. [Link]
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
ResearchGate. (n.d.). Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond | Request PDF. ResearchGate. [Link]
Taha, D. E., Mahdi, M. F., & Raauf, A. M. R. (2023). Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. Journal of Advanced Pharmaceutical Technology & Research, 14(3), 213–219. [Link]
Al-Warhi, T., Al-qaness, M. A. A., Al-Ghorbani, M., & Al-Salahi, R. (2022). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 27(19), 6598. [Link]
Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 56(2), 545-556. [Link]
ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth. Spandidos Publications. [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
Engineered Science Publisher. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher. [Link]
ResearchGate. (n.d.). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... ResearchGate. [Link]
Liu, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5399. [Link]
European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
MDPI. (2023, February 9). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia MDPI. [Link]
PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
Digital Repository. (2024, February 1). Article - Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. Digital Repository. [Link]
MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
J-Stage. (n.d.). Evaluation of Antiproliferative Effect in Vitro of Some 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Derivatives. J-Stage. [Link]
Harris, L. A., Frick, P. L., & Garbett, S. P. (2019). An unbiased metric of antiproliferative drug effect in vitro. Nature Methods, 16(5), 377–378. [Link]
ResearchGate. (n.d.). In vitro antiproliferative effects of compounds prepared. ResearchGate. [Link]
Mousavi, Z., et al. (2011). Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. Pharmacognosy Magazine, 7(28), 304–309. [Link]
DOI. (n.d.). Synthesis, characterization and investigation of antiproliferative activities of Schiff bases containing substituted imidazo[2,1-b][2][4][20]thiadiazole, dopamine groups and their Fe(III) complexes. DOI. [Link]
PMC. (2025, July 23). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PMC. [Link]
MDPI. (2021, September 2). New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. MDPI. [Link]
Novel Heterocyclic Schiff Bases Containing Isoxazole Moiety: A Guide to Synthesis, Characterization, and Biological Exploration
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, represents a powerful paradigm in modern drug discovery.[1] This guide focuses on a particularly promising class of hybrid molecules: Schiff bases integrated with the isoxazole nucleus. The isoxazole ring is a privileged five-membered heterocycle, foundational to numerous therapeutic agents due to its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Schiff bases, characterized by their azomethine (-C=N-) linkage, are renowned not only for their own diverse bioactivities but also for their exceptional ability to chelate metal ions, a property of significant interest in the design of novel metallo-drugs.[5][6] This document provides an in-depth exploration of the rationale, synthesis, structural elucidation, and potential therapeutic applications of these hybrid compounds, offering field-proven insights and detailed protocols for professionals engaged in medicinal chemistry and drug development.
The Scientific Rationale: Why Combine Isoxazoles and Schiff Bases?
The core principle behind designing isoxazole-containing Schiff bases is synergistic bioactivity. The isoxazole moiety provides a robust, electron-rich aromatic scaffold that can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors.[7] The Schiff base linkage introduces a planar, electron-donating imine group which is often critical for biological function and provides a site for metal coordination.[6]
The fusion of these two components aims to:
Enhance Potency: The combined structure may exhibit greater activity than the individual precursors.
Introduce Novel Bioactivity: The hybrid molecule may target cellular pathways distinct from its parent components.
Overcome Drug Resistance: New chemical entities are crucial in combating the rise of multidrug-resistant pathogens and cancer cells.[6]
Fine-Tune Pharmacokinetics: Structural modifications can be systematically made to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
The logical relationship between the core structures and their potential applications is illustrated below.
Caption: Logical flow from core scaffolds to hybrid molecule and its applications.
Synthesis Strategies: From Precursors to Final Product
The most prevalent and straightforward method for synthesizing isoxazole-containing Schiff bases is the direct condensation of a primary amine with a carbonyl compound. The key is that one of the reactants must contain the isoxazole ring. Typically, this involves the reaction of an amino-isoxazole derivative with a substituted aldehyde (e.g., salicylaldehyde, benzaldehyde).
Causality in Experimental Design
The choice of solvent and catalyst is critical for reaction success. Ethanol is a commonly used solvent as it effectively dissolves the reactants and is easily removed post-reaction. The reaction is often performed under reflux to provide the necessary thermal energy to overcome the activation energy of imine formation. While the reaction can proceed without a catalyst, the addition of a few drops of glacial acetic acid is a standard practice.[8][9] The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amino group of the isoxazole, thereby accelerating the reaction rate.
Experimental Protocol: General Synthesis of an Isoxazole Schiff Base
This protocol describes a generalized procedure based on common literature methods.[8][10]
Reactant Preparation: In a 100 mL round-bottomed flask, dissolve the selected substituted aldehyde (0.01 mol) in 25 mL of absolute ethanol. In a separate beaker, dissolve the 3-amino-5-methylisoxazole (or other amino-isoxazole derivative) (0.01 mol) in 25 mL of absolute ethanol.
Reaction Initiation: Add the ethanolic solution of the amino-isoxazole dropwise to the aldehyde solution with continuous stirring.
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
Reflux: Equip the flask with a condenser and reflux the reaction mixture on a water bath or heating mantle for 4-8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. The final product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a dichloromethane/hexane mixture) to yield the pure Schiff base.[10]
Caption: General experimental workflow for Schiff base synthesis.
Structural Elucidation: A Self-Validating System
The confirmation of the newly synthesized molecular structure is paramount. A combination of spectroscopic techniques provides a self-validating system, where data from each method corroborates the others to build a conclusive structural assignment.
Key Characterization Techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first line of evidence for Schiff base formation. The key diagnostic feature is the appearance of a strong absorption band in the 1599-1611 cm⁻¹ region, which is characteristic of the imine (C=N) stretching vibration.[8] Concurrently, the disappearance of the characteristic C=O stretching band from the aldehyde and the N-H stretching bands of the primary amine provides strong supporting evidence.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: NMR provides the definitive atomic-level map of the molecule.
¹H NMR: The most diagnostic signal is a singlet in the δ 8.0–9.0 ppm region, corresponding to the proton of the azomethine group (-CH=N-).[11] Other expected signals include those for the isoxazole ring protons (e.g., a singlet around δ 6.0 ppm) and the aromatic protons from the aldehyde precursor.[11]
¹³C NMR: The formation of the imine bond is confirmed by the appearance of a signal for the azomethine carbon, typically in the δ 150-170 ppm range.[9]
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of the target structure.[12][13]
Elemental Analysis (CHNS): Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the final product. The experimental values must align closely with the theoretically calculated percentages for the proposed molecular formula.[11]
Caption: Workflow for the structural characterization and validation of the synthesized compounds.
Table 1: Summary of Expected Spectroscopic Data
Technique
Key Observation
Purpose
FTIR
Appearance of a strong C=N stretch (1599-1611 cm⁻¹). Disappearance of C=O and NH₂.
Confirmation of imine bond formation.
¹H NMR
Singlet for azomethine proton (-CH=N-) at δ 8.0-9.0 ppm.[11]
Elucidation of proton environment, confirms key functional group.
Isoxazole-Schiff base hybrids have been investigated for a range of biological activities, with antimicrobial and anticancer studies being the most prominent.
Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new therapeutic agents.[14] Many novel isoxazole-containing compounds have demonstrated significant potential.
Antibacterial Action: These compounds have been tested against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15] Some isoxazole-based chalcones and their derivatives have shown potent antibacterial activity, with Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL.[16][17]
Antifungal Properties: Dihydropyrazole derivatives of isoxazole chalcones, a related class of compounds, have shown remarkable antifungal activity.[16][17][18] One study reported a Schiff-base isoxazole hybrid with significant antifungal activity (MIC: 64 μg/mL), which showed outstanding potential when combined with the standard drug fluconazole.[14]
The mechanism is often linked to the azomethine group, which can interfere with microbial cell wall synthesis or chelate with essential metal ions, disrupting vital enzymatic processes within the pathogen.[6]
Anticancer Activity
The isoxazole nucleus is a component of several established anticancer agents.[2] Hybridization with a Schiff base can lead to novel compounds with enhanced cytotoxicity against cancer cell lines.
Mechanism of Action: While varied, proposed mechanisms include the inhibition of protein kinases, induction of apoptosis, and disruption of DNA replication in cancer cells.
Screening Results: Studies have shown that certain isoxazole derivatives exhibit significant anticancer potential against cell lines such as prostate cancer (PC3).[15] Dihydropyrazole derivatives of isoxazoles have also demonstrated potent anticancer activity, with IC₅₀ values in the low microgram per milliliter range.[16][17][18] Importantly, many of these compounds have been found to be non-toxic to normal human cell lines, indicating a favorable selectivity index.[16][17]
Conclusion and Future Perspectives
The hybridization of the isoxazole scaffold with the Schiff base linker has proven to be a highly effective strategy for generating novel compounds with significant therapeutic potential. The synthetic routes are generally straightforward and high-yielding, and the resulting structures can be unambiguously confirmed through standard spectroscopic techniques. The demonstrated antimicrobial and anticancer activities highlight the promise of this chemical class.
Future research in this field should focus on:
Green Synthesis: Developing more environmentally benign synthetic protocols.[2][19]
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both the isoxazole and aldehyde portions to build a comprehensive understanding of how specific structural features influence biological activity.
Computational Modeling: Employing in-silico tools like molecular docking and DFT calculations to predict the bioactivity of new designs and elucidate their binding modes with biological targets, guiding more rational drug design.[14]
Metallo-pharmaceuticals: Exploring the coordination chemistry of these Schiff bases with various transition metals (e.g., Cu(II), Zn(II), Co(II)) to synthesize metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[5][6]
By pursuing these avenues, the scientific community can continue to unlock the full potential of isoxazole-containing Schiff bases, paving the way for the development of next-generation therapeutic agents.
References
Al-Masoudi, N. A., & Al-Amiery, A. A. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1416–1421. [Link]
Fadda, A. A., & El-Mekabaty, A. (2014). Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 4, 259-272. [Link]
Sahu, R., Thakur, D. S., & Kashyap, P. (2012). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences and Research, 3(6), 1735-1741. [Link]
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. AIP Conference Proceedings, 2213(1), 020091. [Link]
Shaik, A., Bhandare, R. R., Shaik, S., K.P., V., & M.S., N. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1056. [Link]
Hussein, D. F. (2012). Synthesis and Characterization of Novel Schiff Bases Containing Isoxazoline or Pyrazoline Unit. Journal of Al-Nahrain University, 15(2), 90-101. [Link]
Li, Y., Wang, X., & Geng, J. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Phytomedicine Plus, 4(1), 100527. [Link]
Shaik, A., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. ResearchGate. [Link]
Shivaraj, et al. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384. [Link]
Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of Some New Schiff Base Containing 4, 5-Dihydroisoxazole Moieties. ResearchGate. [Link]
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. AIP Conference Proceedings. [Link]
Kumar, S., et al. (2025). Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents. Bioorganic Chemistry, 161, 108428. [Link]
Shaik, A., Bhandare, R. R., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Semantic Scholar. [Link]
Wróbel, T. M., & Sławiński, J. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 8343. [Link]
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and characterization of Schiff's bases of sulfamethoxazole. BioMed Research International, 2015, 487123. [Link]
Al-Majedy, Y. K., et al. (2023). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Molecules, 28(14), 5557. [Link]
Yousif, E., et al. (2021). Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. Expert Opinion on Drug Discovery, 16(9), 1033-1052. [Link]
Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 266-277. [Link]
Sravanthi, P., & Harikrishana, N. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5), 689-695. [Link]
Martis, G. J., et al. (2024). Biologically active drugs containing isoxazole moiety. ResearchGate. [Link]
The Therapeutic Potential of N-Benzylidene-isoxazol-4-amines: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the burgeoning field of N-benzylidene-isoxazol-4-amines, a class of heterocyclic compounds demonstrating significant promise in therapeutic applications. We will delve into...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of the burgeoning field of N-benzylidene-isoxazol-4-amines, a class of heterocyclic compounds demonstrating significant promise in therapeutic applications. We will delve into the synthesis, mechanism of action, and structure-activity relationships of these molecules, offering field-proven insights for researchers and drug development professionals.
Introduction: The Isoxazole Scaffold and the Rise of N-Benzylidene-isoxazol-4-amines
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of clinically approved drugs.[2] The modification of the isoxazole core, particularly at the 4-position with an N-benzylideneamine moiety, has given rise to a class of compounds with notable biological activities, including anticancer and antimicrobial effects.[3][4] This guide will focus specifically on these N-benzylidene-isoxazol-4-amine derivatives, highlighting their therapeutic potential and the underlying chemical principles that govern their activity.
Synthetic Strategies: Crafting the N-Benzylidene-isoxazol-4-amine Core
The synthesis of N-benzylidene-isoxazol-4-amines is a multi-step process that allows for considerable structural diversity. A common and effective approach involves the initial formation of a 3,5-disubstituted-isoxazol-4-amine, followed by a condensation reaction with a substituted benzaldehyde.
Experimental Protocol: Synthesis of a Representative N-Benzylidene-isoxazol-4-amine
This protocol outlines a general procedure for the synthesis of N-benzylidene-isoxazol-4-amine derivatives.
Step 1: Synthesis of 3,5-Disubstituted-isoxazol-4-amine
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an appropriate β-ketoester (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in ethanol.
Cyclization: Add a base, such as sodium acetate or triethylamine (1.1 equivalents), to the mixture. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude isoxazole-4-carboxylate.
Amination: The resulting ester can be converted to the corresponding amine through various methods, such as hydrolysis to the carboxylic acid followed by a Curtius rearrangement, or through direct amination protocols.
Step 2: Condensation with Substituted Benzaldehyde
Reaction Setup: In a clean, dry round-bottom flask, dissolve the synthesized 3,5-disubstituted-isoxazol-4-amine (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.
Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture.
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-benzylidene-isoxazol-4-amine.
Caption: Synthetic workflow for N-benzylidene-isoxazol-4-amines.
Therapeutic Applications: A Focus on Oncology and Infectious Diseases
N-benzylidene-isoxazol-4-amines have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Inducing Apoptosis in Malignant Cells
A growing body of evidence suggests that N-benzylidene-isoxazol-4-amine derivatives are potent anticancer agents.[3][5] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process that is frequently dysregulated in cancer.
Studies have shown that these compounds can modulate the expression of key proteins involved in the intrinsic apoptotic pathway.[3] Specifically, they have been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[6][7] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, ultimately leading to cell death.[6][8]
Application Note: Synthesis Protocol for N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine
Executive Summary This application note details the optimized synthetic protocol for N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine , a trisubstituted isoxazole derivative.[1] This compound represents a critical scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized synthetic protocol for N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine , a trisubstituted isoxazole derivative.[1] This compound represents a critical scaffold in medicinal chemistry, combining the pharmacophoric properties of the isoxazole ring with a styryl conjugation system and a Schiff base functionality.
The synthesis is designed as a three-step linear sequence starting from commercially available 3,5-dimethyl-4-nitroisoxazole .[1] Key features of this protocol include:
Regioselective Functionalization: Exploiting the vinylogous acidity of the C5-methyl group.[1]
) to reduce the nitro group while preserving the styryl olefin and isoxazole core.
Convergent Assembly: Final Schiff base formation to install the benzylidene moiety.
Retrosynthetic Analysis & Strategy
The structural complexity of the target molecule suggests a disconnection strategy that preserves the heterocyclic core.
Strategic Logic
The Imine (Schiff Base): The
-benzylidene group is most efficiently installed last via condensation of 3-methyl-5-styrylisoxazol-4-amine with benzaldehyde.[1] This avoids potential side reactions during earlier harsh steps.[1]
The Amine: The 4-amino group is derived from a 4-nitro precursor.[1] The challenge here is reducing the nitro group (
) without hydrogenating the styryl double bond () or cleaving the labile bond of the isoxazole ring.
The Styryl Group: The C5-position of 3,5-dimethyl-4-nitroisoxazole is significantly more acidic than the C3-position due to the vinylogous electron-withdrawing effect of the nitro group.[1] This allows for a selective Knoevenagel-type condensation with benzaldehyde at C5.[1]
Synthetic Pathway Diagram
Caption: Linear synthetic workflow for the target isoxazole derivative.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole
Objective: Regioselective condensation of benzaldehyde at the C5-methyl position.[1]
acts as a selective reducing agent.[1] Catalytic hydrogenation () is NOT recommended here as it poses a high risk of reducing the styryl double bond or cleaving the isoxazole bond.[1]
Step 3: Synthesis of N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine
Molecular Ion [M+H]⁺ consistent with Formula C₁₉H₁₆N₂O
Troubleshooting & Optimization
Common Failure Modes
Step 1 (No Reaction): If the condensation is sluggish, ensure the piperidine is fresh. Old amines can absorb
and lose basicity.[1] Alternatively, use Nano-TiO₂ as a solid support catalyst for a solvent-free approach, which often improves yields [1].[2]
Step 2 (Over-reduction): If the styryl double bond is reduced, switch from
to Iron powder in Acetic Acid (Fe/AcOH). This is a milder system that strictly targets the nitro group.
Step 3 (Hydrolysis): Schiff bases are susceptible to hydrolysis.[1] Ensure all solvents in Step 3 are anhydrous .[1] Store the final product in a desiccator.
Safety Considerations
Nitro Compounds: Potentially explosive; do not heat dry residues to high temperatures.[1]
Tin Residues: Tin salts are toxic.[1] Dispose of Celite waste as hazardous heavy metal waste.[1]
References
BenchChem. "A Technical Guide to 3-Methyl-4-nitro-5-styrylisoxazole Derivatives: Synthesis, Reactivity, and Biological Potential."[1] BenchChem Application Notes. Accessed October 2023.[1][3] Link[1]
Rajanarendar, E., et al. "Synthesis of isoxazolyl Schiff bases and their antimicrobial activity." Indian Journal of Chemistry, Section B.
Adamo, M. F. A., et al. "An Improved Synthesis of 3-Methyl-4-nitro-5-heteroarylethenylisoxazoles."[1] Semantic Scholar. Link
National Institutes of Health (NIH). "(Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one."[1] PubMed Central.[1] Link
PrepChem. "Synthesis of N-benzylidenemethylamine." PrepChem. Link
Application Note: Microwave-Assisted Synthesis of Styryl Isoxazole Schiff Bases
Introduction & Pharmacological Relevance Styryl isoxazole derivatives and Schiff bases (imines) represent two highly privileged pharmacophores in modern medicinal chemistry. They are frequently utilized in drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
Styryl isoxazole derivatives and Schiff bases (imines) represent two highly privileged pharmacophores in modern medicinal chemistry. They are frequently utilized in drug development for their potent antimicrobial, anticancer, and anti-inflammatory properties [1]. The molecular hybridization of these moieties into styryl isoxazole Schiff bases creates synergistic biological profiles.
Historically, the conventional thermal condensation of 4-amino-5-styryl isoxazoles with aryl aldehydes has been a bottleneck. It requires prolonged refluxing (typically 3 to 8 hours), consumes large volumes of volatile organic solvents, and often results in moderate yields (70–81%) due to thermal degradation and unwanted side reactions [2]. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative, green chemistry alternative. By utilizing microwave irradiation, the reaction time is drastically reduced from hours to mere minutes, while significantly enhancing product yields (up to 95%) and analytical purity [2].
Mechanistic Insights: The Causality of MAOS
Unlike conventional conductive heating—which relies on inefficient thermal gradients and convection currents—MAOS utilizes direct dielectric heating. This fundamental difference dictates the experimental choices in the synthesis workflow.
Dipole Rotation and Ionic Conduction: Microwave energy directly couples with polar molecules in the reaction mixture. This causes rapid alignment and realignment of dipoles with the oscillating electromagnetic field (2.45 GHz), generating intense internal friction and instantaneous volumetric heating.
Causality of Solvent and Catalyst Selection: Absolute ethanol is selected as the solvent due to its high loss tangent (
), making it an excellent microwave absorber that rapidly transfers thermal energy to the reactants. A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen of the aryl aldehyde, increasing its electrophilicity. This targeted heating precisely overcomes the activation energy required for the nucleophilic attack of the isoxazole amine, driving the rapid elimination of water to form the azomethine () linkage [3].
Mechanistic pathway of microwave dielectric heating accelerating Schiff base condensation.
Equipment: Dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring capabilities.
Step-by-Step Protocol:
Preparation of the Reaction Mixture: In a 10 mL microwave-transparent quartz or borosilicate glass vial, add 1.0 mmol of 4-amino-3-methyl-5-styryl isoxazole and 1.0 mmol of the selected substituted benzaldehyde.
Solvent & Catalyst Addition: Add 2–3 mL of absolute ethanol to the vial to act as the microwave-absorbing medium. Add 1–2 drops of glacial acetic acid to catalyze the condensation.
Sealing: Insert a Teflon-coated magnetic stir bar. Seal the vial tightly with a pressure-rated crimp cap or snap cap to safely contain the autogenous pressure generated during heating.
Microwave Irradiation:
Place the sealed vial in the microwave synthesizer cavity.
Set the operational parameters: Power = 400 W (dynamic control), Temperature = 80°C, Ramp time = 1 min, Hold time = 3 to 5 minutes [3].
Engage maximum magnetic stirring (e.g., 600 rpm) to ensure homogeneous energy distribution and prevent localized superheating.
Active Cooling: Allow the microwave synthesizer to actively cool the vial to room temperature (approx. 25°C) using compressed air.
Precipitation and Filtration: Upon cooling, the styryl isoxazole Schiff base will typically precipitate as a crystalline solid. Filter the solid under vacuum using a Hirsch funnel.
Washing and Purification: Wash the crude product with ice-cold ethanol (2 x 1 mL) to remove any unreacted starting materials. Recrystallize from hot ethanol to obtain the analytically pure compound.
Self-Validating System:
This protocol is designed to be self-validating. The reaction's progress validates itself through the physical precipitation of the product upon active cooling. If the solution remains clear, it indicates incomplete condensation, prompting the operator to verify the microwave power delivery and catalyst concentration before proceeding. Furthermore, structural validation is confirmed via FT-IR spectroscopy: the successful formation of the Schiff base is definitively marked by the appearance of a strong azomethine (
) stretch near 1610–1630 cm⁻¹ and the complete disappearance of the primary amine () stretches at 3300–3400 cm⁻¹ [3].
Workflow for the microwave-assisted synthesis of styryl isoxazole Schiff bases.
Quantitative Data Presentation
The advantages of MAOS over conventional thermal refluxing are profound. The table below summarizes the comparative synthesis data for a representative library of isoxazole Schiff bases, demonstrating the drastic reduction in reaction time and the significant improvement in isolated yields [2].
Aldehyde Substituent
Conventional Time (hrs)
Conventional Yield (%)
Microwave Time (mins)
Microwave Yield (%)
4-Chlorobenzaldehyde
4.5
72
3.5
92
4-Methoxybenzaldehyde
5.0
68
4.0
89
3-Nitrobenzaldehyde
3.5
75
3.0
94
2-Hydroxybenzaldehyde
6.0
65
5.0
87
References
Title: Synthesis and Reactions of Some New Thiobarbituric Acid Derivatives. Source: Phosphorus, Sulfur, and Silicon and the Related Elements (via ResearchGate). URL: [Link]
Title: Microwave Assisted Synthesis of 3-Amino-5-methyl Isoxazole Schiff Bases. Source: International Journal of Chemical Sciences (TSI Journals). URL: [Link]
Title: Synthesis and Spectral Characterization of Schiff Base of 4-Amino- 3, 5-Dimethyl Isoxazole. Source: Journal of Applicable Chemistry. URL: [Link]
Application Note: Advanced Solvent Selection and Recrystallization Protocols for Isoxazole Schiff Bases
Introduction & Scope Isoxazole-containing Schiff bases are highly valuable nitrogen-oxygen heterocyclic compounds that serve as critical building blocks in medicinal chemistry, exhibiting broad-spectrum antimicrobial, an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Isoxazole-containing Schiff bases are highly valuable nitrogen-oxygen heterocyclic compounds that serve as critical building blocks in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antiviral, and anti-inflammatory properties[1]. The synthesis of these compounds typically involves the acid-catalyzed condensation of an isoxazole-amine with an aldehyde[2].
However, purifying the crude reaction mixture presents a unique thermodynamic challenge. Crude products often contain unreacted starting materials, oligomers, or oil-like emulsions[3]. While recrystallization remains the gold standard for purifying these imines, improper solvent selection frequently leads to product degradation (hydrolysis) or "oiling out" (liquid-liquid phase separation instead of crystallization). As an Application Scientist, understanding the causality behind solvent-solute interactions is critical to designing a robust, self-validating purification workflow.
Mechanistic Principles of Solvent Selection (The "Why")
Selecting the optimal solvent system for an isoxazole Schiff base requires balancing three physicochemical parameters:
Polarity Matching & Hydrogen Bonding: The isoxazole ring contains both nitrogen and oxygen heteroatoms capable of hydrogen bonding, while the azomethine (-C=N-) linkage is moderately polar. Protic solvents like ethanol and methanol are excellent primary choices because they dynamically interact with these heteroatoms, providing a steep thermal solubility gradient (highly soluble when hot, insoluble when cold)[2].
Hydrolysis Mitigation: The imine bond is highly susceptible to nucleophilic attack by water, which cleaves the molecule back into its constituent aldehyde and amine[4]. Therefore, absolute (anhydrous) solvents must be prioritized. If an aqueous binary system (e.g., DMF/Water) is unavoidable for highly insoluble complexes, prolonged heating must be strictly avoided[5].
Solvent-Induced Polymorphism: The choice of solvent directly dictates the crystal lattice packing. Research indicates that recrystallizing certain Schiff bases from different solvents (e.g., acetonitrile vs. methanol) can yield distinct color polymorphs due to differing non-covalent solvent-solute interactions[6].
Quantitative Solvent Data
The table below summarizes the physicochemical properties of field-proven solvent systems for isoxazole Schiff bases, allowing for data-driven selection based on your crude product's behavior.
Solvent System
Boiling Point (°C)
Dielectric Constant (ε)
Application Logic & Causality
Absolute Ethanol
78.4
24.5
Primary Choice. Provides an excellent thermal gradient. Absolute grade prevents hydrolytic cleavage of the imine bond[4][5].
Methanol
64.7
32.7
Useful for highly polar derivatives. Known to induce specific crystal polymorphs and high-quality single crystals[6][7].
DCM / Hexane
39.6 / 68.0
9.1 / 1.9
Binary Anti-Solvent. Ideal for water-sensitive or low-melting imines that tend to "oil out" in alcohols[2].
DMF / Water
153.0 / 100.0
36.7 / 80.1
Reserved for highly conjugated, insoluble Schiff bases. Requires rapid cooling to minimize hydrolysis risk[5][7].
Decision Workflow for Solvent Selection
Decision workflow for selecting the optimal recrystallization solvent system.
Target: Standard isoxazole Schiff bases with good thermal solubility differentials.
Preparation: Place 1.0 g of the crude isoxazole Schiff base in a dry 50 mL Erlenmeyer flask. Ensure all residual extraction solvents have been removed under reduced pressure, as residual solvent severely depresses the melting point and prevents nucleation[3].
Dissolution: Place the flask on a hot plate. Slowly add boiling absolute ethanol dropwise (typically 5–15 mL) while swirling continuously until the solid just dissolves.
Causality: Using the absolute minimum volume of hot solvent ensures the solution reaches supersaturation immediately upon cooling.
Hot Filtration (Optional): If insoluble mechanical impurities or dark polymeric byproducts are present, add 10 mg of activated charcoal, boil for 60 seconds, and perform a rapid hot gravity filtration.
Controlled Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature.
Causality: Slow cooling allows molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling traps impurities within the crystal matrix.
Harvesting: Once at room temperature, chill the flask in an ice bath for 15 minutes to maximize precipitation. Collect the crystals via vacuum filtration and wash the filter cake with 2 mL of ice-cold absolute ethanol.
Target: Highly lipophilic or water-sensitive imines that "oil out" in protic solvents[2].
Primary Dissolution: Dissolve the crude product in a minimum volume of Dichloromethane (DCM) at room temperature.
Anti-Solvent Titration: Slowly add Hexane dropwise while swirling. Continue adding until the solution becomes persistently cloudy (the "cloud point").
Causality: Hexane acts as an anti-solvent. By titrating it into the DCM, you systematically lower the dielectric constant of the mixture until the precise solubility threshold of the Schiff base is crossed.
Equilibration: Add exactly 1–2 drops of DCM to clear the cloudiness. Cover the flask tightly to prevent differential evaporation and let it stand undisturbed for 12–24 hours.
Troubleshooting Oiling Out: If the product separates as an oil at the bottom of the flask rather than crystallizing, scratch the inside of the flask at the liquid meniscus with a glass stirring rod. The micro-scratches provide high-energy nucleation sites for crystal growth[3].
Self-Validation & Quality Control
To ensure the trustworthiness of the recrystallization, the protocol must be self-validating. Perform the following checks on the isolated crystals:
Thin Layer Chromatography (TLC): Dissolve a few crystals in DCM and spot alongside the crude starting materials. Isoxazoles are highly aromatic; a pure product will show a single, distinct dark spot under a 254 nm UV lamp[3]. The absence of the starting aldehyde spot confirms successful purification.
Melting Point Analysis: A sharp melting point range (ΔT ≤ 2 °C) validates crystal lattice purity. A depressed or broad melting range indicates trapped solvent or residual amine.
FT-IR Spectroscopy: Confirm the structural integrity of the imine bond. A sharp peak at
validates the presence of the azomethine (-C=N-) stretch, while the absence of a broad carbonyl (-C=O) stretch confirms that no hydrolysis occurred during heating[8].
Application Note: Preparation of 4-Amino-3-methyl-5-styrylisoxazole Intermediates
Executive Summary The 4-amino-3-methyl-5-styrylisoxazole scaffold is a highly versatile and privileged intermediate in modern medicinal chemistry. It serves as a foundational synthon for the construction of complex, biol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-amino-3-methyl-5-styrylisoxazole scaffold is a highly versatile and privileged intermediate in modern medicinal chemistry. It serves as a foundational synthon for the construction of complex, biologically active fused heterocycles, including isoxazolyl pyrimido[4,5-b]quinolines (antimicrobial/analgesic agents)[1] and isoxazolyl dihydro-1H-indol-4(5H)-ones[2]. This application note provides a comprehensive, self-validating technical guide to synthesizing this critical intermediate, focusing on the mechanistic causality behind reagent selection, chemoselective reduction, and in-process controls.
Mechanistic Rationale & Synthetic Strategy
The synthesis of 4-amino-3-methyl-5-styrylisoxazole relies on a two-step divergent workflow starting from commercially available 3,5-dimethyl-4-nitroisoxazole.
Step 1: Knoevenagel-Type Condensation
The C5-methyl group of 3,5-dimethyl-4-nitroisoxazole is highly acidic. This acidity is driven by the synergistic electron-withdrawing effects of the adjacent isoxazole oxygen and the C4-nitro group. By utilizing piperidine as an organocatalyst, benzaldehyde is converted into a highly electrophilic iminium ion. The deprotonated C5-methyl enolate readily attacks this intermediate, driving a condensation reaction that yields the highly conjugated 3-methyl-4-nitro-5-styrylisoxazole[3].
Step 2: Chemoselective Single-Electron Transfer (SET) Reduction
The primary synthetic challenge in this workflow is the reduction of the C4-nitro group to a primary amine without reducing the newly formed C5-styryl alkene. Standard catalytic hydrogenation (e.g., H₂, Pd/C) is contraindicated as it frequently results in over-reduction to the alkyl-isoxazole. To ensure strict chemoselectivity, Tin(II) chloride dihydrate (
) in an acidic medium is utilized. This reagent operates via a single-electron transfer (SET) mechanism that exclusively targets the highly polarized nitro group, preserving the alkene geometry[4].
Synthetic workflow and divergent applications of 4-amino-3-methyl-5-styrylisoxazole.
Reaction Optimization & Quantitative Data
To establish the trustworthiness of the reduction protocol, various reducing agents were benchmarked. As shown in Table 1,
provides the optimal balance of yield and chemoselectivity. Table 2 outlines the critical spectroscopic markers required to validate the transformation.
Table 1: Optimization of the Nitro-to-Amine Reduction Step
Reducing Agent
Solvent / Conditions
Chemoselectivity (Amine vs. Alkane)
Isolated Yield (%)
, Pd/C (1 atm)
EtOH, 25 °C, 12 h
Poor (Extensive alkene reduction)
35%
Fe dust, HCl
EtOH, 80 °C, 2 h
Moderate (Side reactions observed)
65%
THF/, 25 °C, 12 h
High
72%
/ HCl
THF, 25 °C, 4 h
Excellent (Complete alkene preservation)
83%
Table 2: Key Spectroscopic Markers for Reaction Validation
Intermediate
IR Marker (cm⁻¹)
¹H NMR Marker (, ppm, CDCl₃)
3-Methyl-4-nitro-5-styrylisoxazole
~1520, 1340 ( stretch)
No N-H protons; 7.49–7.81 (m, Ar-H, Alkene-H)
4-Amino-3-methyl-5-styrylisoxazole
~3450, 3350 ( stretch)
~3.80 (br s, 2H, ); 6.90–7.50 (m, Ar-H, Alkene-H)
Self-Validating Experimental Protocols
Protocol A: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole
Objective: Construct the styryl conjugate system via base-catalyzed condensation.
Reagent Charging: In a 100 mL round-bottom flask, dissolve 3,5-dimethyl-4-nitroisoxazole (10.0 mmol) in absolute ethanol (15 mL).
Catalyst Addition: Add benzaldehyde (10.5 mmol, 1.05 equiv.) followed by piperidine (0.1 mmol, 0.01 equiv.) dropwise at ambient temperature[3].
Thermal Activation: Heat the reaction mixture to 65 °C and stir for 1–2 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 8:2). The reaction is self-validating; as the highly conjugated product forms, the solution transitions to a deep yellow/orange color.
Isolation: Upon cooling to room temperature, the product naturally precipitates due to its lower solubility in cold ethanol compared to the starting materials. Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum to afford the colored solid[3].
Protocol B: Chemoselective Reduction to 4-Amino-3-methyl-5-styrylisoxazole
Objective: Reduce the nitro group to a primary amine without compromising the styryl alkene.
Substrate Solubilization: Dissolve the 3-methyl-4-nitro-5-styrylisoxazole (5.0 mmol) obtained from Protocol A in anhydrous THF (20 mL).
Reduction Initiation: Add
(25.0 mmol, 5.0 equiv.) in a single portion. Slowly add concentrated HCl (1.5 mL) dropwise to the stirring solution[4].
Reaction Maturation: Stir the mixture at room temperature for 4 hours.
In-Process Control (IPC): The suspension will gradually clarify into a paler, homogeneous solution. TLC (Hexane:EtOAc 6:4) should confirm the complete consumption of the higher-Rf nitro compound.
Critical Workup (Causality Note): Pour the reaction mixture into an ice-cold solution of 10% NaOH (30 mL). Scientific Causality: Basification is not merely for neutralization; it is strictly required to disrupt the stable coordination complexes formed between the newly synthesized amine and Sn(IV) byproducts. Failure to basify adequately will result in emulsion formation and catastrophic yield loss[4].
Extraction: Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo to yield the pure 4-amino intermediate.
Downstream Applications in Drug Discovery
Once isolated, the nucleophilic 4-amino group and the electrophilic styryl double bond make this intermediate a powerful dual-synthon. It can be reacted with ethyl cyanoacetate to form isoxazolyl cyanoacetamides, which are subsequently cyclized into pyrimido[4,5-b]quinolines with potent anti-inflammatory properties[1]. Alternatively, multi-component reactions with dimedone and 2-chloroacetophenones in ionic liquids yield isoxazolyl dihydro-1H-indol-4(5H)-ones[2].
References
1.[2] Ionic liquid mediated and promoted one-pot green synthesis of new isoxazolyl dihydro-1H-indol-4(5H)-one derivatives at ambient temperature. tandfonline.com. 2
2.[1] Design, synthesis, antimicrobial, anti-inflammatory and analgesic activity of novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones. doi.org. 1
3.[3] Styrylisoxazole-based fluorescent probes for the detection of hydrogen sulfide. scispace.com. 3
4.[4] Supporting Information - Asymmetric direct doubly vinylogous Michael addition. doi.org. 4
Application Notes & Protocols: Bioimaging with Fluorescent Styryl Isoxazole Dyes
I. Introduction: The Rise of Styryl Isoxazoles in Bioimaging The visualization of dynamic processes within living systems is a cornerstone of modern cell biology and drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
I. Introduction: The Rise of Styryl Isoxazoles in Bioimaging
The visualization of dynamic processes within living systems is a cornerstone of modern cell biology and drug discovery. Fluorescent probes are indispensable tools in this endeavor, and among them, styryl dyes have emerged as a versatile class of environmentally sensitive fluorophores.[1][2] This guide focuses on a specific, highly promising subclass: styryl isoxazole dyes . These molecules are characterized by a core structure featuring an isoxazole ring, which typically acts as an electron-acceptor, connected via a vinyl bridge to an electron-donating group.[3][4]
This donor-π-acceptor (D-π-A) architecture is the key to their utility. It endows them with desirable photophysical properties, including strong absorption, good photostability, and, most importantly, fluorescence that is highly dependent on the local environment.[1][5] Many styryl isoxazole dyes are sparingly fluorescent in aqueous media but exhibit a dramatic increase in quantum yield upon binding to hydrophobic or viscous environments, such as lipid membranes, protein aggregates, or nucleic acids.[1][6] This "light-up" capability ensures a high signal-to-noise ratio, making them exceptional candidates for no-wash, live-cell imaging.[7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical notes on the mechanism of these dyes and detailed, field-proven protocols for their application.
II. The Causality of Fluorescence: Mechanism of Action
The environment-sensitive fluorescence of many styryl isoxazole dyes is governed by a photophysical process known as Twisted Intramolecular Charge Transfer (TICT). Understanding this mechanism is crucial for optimizing experimental design and interpreting results.
Excitation: Upon absorption of a photon, the dye transitions from its stable ground state to a locally excited (LE) state.
The "Twist": In a polar, low-viscosity environment (like water), the donor and acceptor moieties of the dye molecule can freely rotate around the vinyl bridge. This rotation leads to the formation of a non-emissive, dark state known as the TICT state. The excited-state energy is dissipated non-radiatively (as heat), resulting in very low fluorescence.
Binding and Emission: When the dye binds to a biological target, such as the lipid bilayer of a plasma membrane or the hydrophobic pockets of a protein aggregate, this rotational freedom is restricted.[1][8] This confinement prevents the formation of the dark TICT state. The excited molecule is forced to relax back to the ground state via the radiative pathway, emitting a photon and producing a strong fluorescent signal.[1][8]
This direct link between molecular mobility and fluorescence output is what makes these dyes powerful sensors of their microenvironment.
Caption: Mechanism of environment-sensitive fluorescence via TICT state.
III. Key Applications and Protocols
Styryl isoxazole dyes are adaptable for numerous bioimaging applications. Their properties can be fine-tuned through chemical modification to enhance targeting specificity and optimize spectral characteristics.[9][10]
A. Live-Cell Plasma Membrane Imaging
The amphipathic nature of many styryl dyes makes them ideal for spontaneously partitioning into the plasma membrane (PM) of living cells.[7] Unlike genetically encoded reporters, they do not require transfection and offer immediate staining. Modified styryl dyes, such as SP-468 and SQ-535, have been shown to provide superior PM staining compared to older dyes like FM1-43, with higher brightness, improved photostability, and reduced internalization.[7][9][10]
Protocol 1: General Plasma Membrane Staining in Live Adherent Cells
This protocol is designed for rapid, no-wash staining of the plasma membrane for visualization by confocal or widefield fluorescence microscopy.
1. Reagent Preparation:
Dye Stock Solution: Prepare a 1 mM stock solution of the styryl isoxazole dye in anhydrous dimethyl sulfoxide (DMSO). Rationale: DMSO is a polar aprotic solvent that effectively solubilizes the dye and is miscible with aqueous culture media. A high concentration stock minimizes the amount of solvent added to the cells.
Staining Solution: On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C) complete cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 0.5–5 µM. Rationale: The optimal concentration should be determined empirically for each cell type and dye to maximize signal while minimizing potential cytotoxicity. Pre-warming the medium prevents shocking the cells.
2. Cell Preparation:
Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging. Culture them to a confluence of 60-80%. Rationale: Sub-confluent cells allow for clear visualization of individual cell boundaries. Over-confluent cells can exhibit altered membrane properties and are difficult to image individually.
3. Staining Procedure:
Aspirate the existing culture medium from the cells.
Gently add the pre-warmed staining solution to the cells. A typical volume is 1 mL for a 35 mm dish.
Incubate the cells at 37°C in a CO₂ incubator for 5-15 minutes.[7] Rationale: Incubation allows the dye to partition into the plasma membrane and reach equilibrium. Longer times may lead to increased non-specific internalization.
4. Imaging:
Transfer the dish directly to the microscope stage. No washing step is required.
Use appropriate filter sets or laser lines for excitation and emission (refer to Table 1 for dye-specific wavelengths). For example, a dye with an excitation maximum of 488 nm can be imaged using a standard 488 nm laser line.[7]
Control: A crucial self-validating step is to image an unstained control sample of cells using identical acquisition settings to determine the level of cellular autofluorescence.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_dye [label="Prepare Staining Solution\n(0.5-5 µM in pre-warmed media)"];
prep_cells [label="Culture Cells on\nImaging Dish (60-80% confluence)"];
stain [label="Replace Media with Staining Solution"];
incubate [label="Incubate 5-15 min\nat 37°C"];
image [label="Transfer to Microscope\nand Acquire Image (No Wash)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Caption: General workflow for live-cell plasma membrane staining.
B. Tracking Endocytosis and Vesicular Trafficking
Classic styryl dyes like FM1-43 are powerful tools for visualizing synaptic vesicle recycling.[11][12] When neurons are stimulated, the dye present in the plasma membrane is internalized during compensatory endocytosis, staining the newly formed vesicles. Subsequent exocytosis in a dye-free medium leads to the release of the dye and a loss of fluorescence ("destaining"), allowing for the real-time tracking of vesicle turnover.[11]
Protocol 2: Activity-Dependent Staining of Synaptic Vesicles
This protocol is adapted for cultured neurons to visualize synaptic vesicle endocytosis.
1. Reagent Preparation:
FM Dye Staining Solution: Prepare a 2-10 µM solution of FM1-43 or a similar styryl dye in a physiological buffer (e.g., Tyrode's solution).
High K⁺ Depolarization Buffer: Prepare the same physiological buffer but with an elevated potassium concentration (e.g., 90 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity). This will be used to stimulate neuronal activity and trigger exocytosis/endocytosis.
2. Staining (Loading) Procedure:
Wash cultured neurons twice with physiological buffer.
Add the FM dye staining solution to the neurons.
To induce vesicle recycling, replace the staining solution with the High K⁺ Depolarization Buffer (which also contains the FM dye) and incubate for 1-2 minutes. Rationale: Depolarization opens voltage-gated calcium channels, triggering synaptic vesicle fusion (exocytosis) and subsequent compensatory endocytosis, which traps the dye inside the newly formed vesicles.
Wash the cells thoroughly (3-5 times) with dye-free physiological buffer to remove all surface-bound dye. Rationale: This is a critical step. Only the internalized dye should remain, ensuring that the measured fluorescence corresponds to stained vesicles.
3. Imaging:
Image the neurons using appropriate fluorescence microscopy settings. The fluorescent signal will appear as bright puncta corresponding to clusters of stained synaptic vesicles at the nerve terminals.
To visualize exocytosis (destaining), perfuse the cells with dye-free High K⁺ buffer while imaging. A decrease in fluorescence intensity over time indicates the release of dye as the vesicles fuse with the plasma membrane.[11]
C. Detection of Pathological Protein Aggregates
The unique photophysics of styryl dyes makes them suitable for detecting the formation of protein aggregates, a hallmark of many neurodegenerative diseases. Certain styryl derivatives have been designed to specifically bind to the beta-sheet structures prevalent in aggregates like Tau fibrils, which are implicated in Alzheimer's disease.[1][8] Upon binding, the dye's rotation is restricted, leading to a significant increase in fluorescence.
Protocol 3: Imaging Tau Aggregates in a Cellular Model
This protocol describes the use of a styryl-quinolinium dye (like "Dye 4" from Sangsuwan et al.) to visualize induced Tau aggregates in a cell line such as SH-SY5Y.[8]
1. Cell and Reagent Preparation:
Culture SH-SY5Y cells (or another suitable cell line) expressing a fluorescently tagged Tau protein (e.g., GFP-tau) on imaging dishes.
Prepare a 1 mM stock of the aggregate-sensing styryl dye in DMSO.
Prepare a solution of an inducing agent, such as 1 mM Sodium Arsenite (NaAsO₂), to promote Tau aggregation.[8]
2. Induction and Staining:
Treat the cells with the inducing agent (e.g., 1 mM NaAsO₂) for 30-60 minutes to induce the formation of Tau aggregates.
Remove the induction medium and wash the cells gently with PBS.
Add fresh culture medium containing the styryl dye at a final concentration of 5-10 µM.
Wash the cells twice with PBS to remove excess dye.
Add fresh imaging medium.
Perform multi-channel confocal microscopy.
DAPI channel (Ex: ~405 nm): To visualize the nucleus.
GFP channel (Ex: ~488 nm): To visualize the total Tau protein population.
Styryl Dye channel (Ex: ~561 nm): To visualize the aggregated Tau.[8]
Analysis: Co-localization between the GFP signal and the styryl dye signal will confirm that the dye is specifically binding to the induced Tau aggregates. The intensity of the styryl dye fluorescence can be used to quantify the extent of aggregation.
IV. Data Summary: Photophysical Properties
The selection of an appropriate dye depends on the specific application and the available imaging hardware. The table below summarizes the properties of representative styryl dyes.
The "light-up" properties of styryl isoxazole dyes make them highly suitable for high-throughput screening (HTS) assays in drug development.
Screening for Neuroprotective Compounds: Assays can be designed where cells are treated with a toxin to induce protein aggregation. A styryl dye that binds to these aggregates can be used as a readout. Potential drug candidates can be screened for their ability to reduce the fluorescent signal, indicating an inhibition of aggregation.
Membrane Permeability Assays: The kinetics of dye uptake or exclusion can be used to screen for compounds that alter membrane integrity or the function of efflux pumps.
Ion Channel Modulators: Since neuronal firing and subsequent vesicle recycling are dependent on ion channel activity, styryl dyes like FM1-43 can be used in HTS to screen for modulators of channels involved in neurotransmission.
The no-wash nature of many of these staining protocols simplifies automation and reduces the number of steps, making them cost-effective and efficient for large-scale screening campaigns.
VI. References
Boutant, E., et al. (2020). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. Bioconjugate Chemistry, 31(3), 875-883. Available at: [Link]
Gomathi, A., et al. (2015). Photophysical and thermal properties of novel solid state fluorescent benzoxazole based styryl dyes from a DFT study. RSC Advances. Available at: [Link]
Astakhova, N. E., et al. (2025). Isoxazole-based styryl dyes with macrocyclic receptors: synthesis, ion sensing properties and applications in bioimaging. ResearchGate. Available at: [Link]
Boutant, E., et al. (2020). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. ACS Publications. Available at: [Link]
Gomathi, A., et al. (2015). Photophysical and thermal properties of novel solid state fluorescent benzoxazole based styryl dyes with DFT study. ResearchGate. Available at: [Link]
Boutant, E., et al. (2019). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. bioRxiv. Available at: [Link]
Sadovnikov, K. S., et al. (2023). 5‐Styrylisoxazoles: π‐Conjugated System with Fluorescent Properties and Bioactivity. ResearchGate. Available at: [Link]
Lu, Y.-J., et al. (2015). A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds. Chemical Communications. Available at: [Link]
Kumar, R., et al. (2021). NIR-emitting styryl dyes with large Stokes' shifts for imaging application: From cellular plasma membrane, mitochondria to Zebrafish neuromast. Dyes and Pigments. Available at: [Link]
Sazonov, S. K., et al. (2025). The Influence of Cucurbit[6]uril on the Photophysical Properties of Encapsulated Styryl Dye. MDPI. Available at: [Link]
Lu, Y.-J., et al. (2015). A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds. Semantic Scholar. Available at: [Link]
Astakhova, N. E., et al. (2025). Isoxazole-based styryl dyes with macrocyclic receptors: synthesis, ion sensing properties and applications in bioimaging. R Discovery. Available at: [Link]
Portilla, J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]
Creative Bioarray. (n.d.). Guides for Live Cell Imaging Dyes. Available at: [Link]
Ito, Y., et al. (2020). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Ito, Y., et al. (2020). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. ResearchGate. Available at: [Link]
Narayanan, B., et al. (2015). Fluorescence Phenomena in Nerve-Labeling Styryl-Type Dyes. PLoS ONE. Available at: [Link]
Cochilla, A. J. (n.d.). Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals. Springer Nature Experiments. Available at: [Link]
Gomathi, A., et al. (2015). Photophysical and thermal properties of novel solid state fluorescent benzoxazole based styryl dyes from a DFT study. RSC Advances. Available at: [Link]
Gaffield, M. A., & Betz, W. J. (2007). Biophysical Characterization of Styryl Dye-Membrane Interactions. Biophysical Journal. Available at: [Link]
Kumar, A., et al. (2023). The styryl group in clinically used drugs. ResearchGate. Available at: [Link]
Lu, Y.-J., et al. (2015). Molecular Fluorescent Dye for Specific Staining and Imaging of RNA in Live Cells: a Novel Ligand Integration from Classical Thiazole Orange and Styryl Compounds. ResearchGate. Available at: [Link]
Grishina, A., et al. (2023). Styrylpyridinium Derivatives for Fluorescent Cell Imaging. MDPI. Available at: [Link]
Dwivedi, P., et al. (2024). Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues. Scientific Reports. Available at: [Link]
Sangsuwan, W., et al. (2024). Design, Synthesis, and Characterization of Novel Styryl Dyes as Fluorescent Probes for Tau Aggregate Detection in Vitro and in Cells. ResearchGate. Available at: [Link]
In vitro cytotoxicity assay protocols for isoxazole derivatives
Abstract & Introduction Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anti-cancer properties through mechanisms such as tubulin polymerization inhibition (targ...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anti-cancer properties through mechanisms such as tubulin polymerization inhibition (targeting the colchicine binding site), kinase inhibition (e.g., VEGFR, PI3K/Akt), and induction of apoptosis via G2/M phase arrest.
However, the physicochemical properties of isoxazoles—specifically their lipophilicity and potential for low aqueous solubility—present unique challenges in in vitro assays. Standard protocols often fail due to compound precipitation or solvent toxicity masking the true pharmacological effect.
This guide provides an optimized workflow for evaluating isoxazole derivatives, moving beyond generic screening to high-fidelity data generation. It integrates metabolic viability assays with mechanistic validation, ensuring that observed cytotoxicity is distinguished from cytostasis or experimental artifacts.
Pre-Analytical Phase: The "Hidden" Failure Points
Before pipetting cells, you must validate the compound's behavior in solution. Isoxazoles are often hydrophobic; improper handling leads to micro-precipitation that scatters light and skews absorbance readings.
Solubility & Solvent Tolerance[1]
Solvent: Dimethyl sulfoxide (DMSO) is the standard vehicle.[1]
The 0.5% Rule: Most cancer cell lines (e.g., MCF-7, HeLa, A549) tolerate up to 0.5% (v/v) DMSO. However, for sensitive lines (e.g., primary fibroblasts, neuroblastoma), limit DMSO to <0.1% .
Visual Check: After diluting the compound in warm media (
), examine the highest concentration under a microscope (10x). If crystal needles or debris are visible, the compound has precipitated. You must lower the concentration range or use a solubility enhancer (e.g., cyclodextrin), though the latter is rare for initial screening.
Abiotic Reduction Check (Crucial for Heterocycles)
Some nitrogen-rich heterocycles can chemically reduce tetrazolium salts (MTT) to formazan even without cellular metabolism, yielding false "viability."
Validation Step: Incubate your highest compound concentration with MTT reagent in cell-free media.
Pass Criteria: Absorbance at 570 nm must match the media-only blank. If the solution turns purple, switch to a non-redox assay like Resazurin (Alamar Blue) or LDH release .
This protocol is optimized to detect tubulin-targeting isoxazoles, which often cause cell detachment before death.
Materials
Cell Lines: HeLa (Cervical) or MCF-7 (Breast) are recommended for isoxazole tubulin-inhibitor screening.[2]
Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT), 5 mg/mL in PBS (0.22 µm filtered).
Solubilizer: Acidified Isopropanol (0.04 N HCl in isopropanol). Note: We prefer this over DMSO for solubilization as it is less prone to interference from residual serum proteins.
Step-by-Step Methodology
Seeding (Day 0):
Seed cells at
cells/well in 96-well plates.
Expert Insight: Use a lower density than usual. Isoxazoles causing G2/M arrest result in larger cells; overcrowding leads to contact inhibition which mimics drug effects.
Incubate 24h for attachment.
Compound Treatment (Day 1):
Prepare a 1000x stock in DMSO.
Perform 1:1000 dilution into pre-warmed media to reach the final assay concentration (ensuring 0.1% DMSO).
Perform 9-point serial dilutions (1:2 or 1:3).
Controls:
Negative: 0.1% DMSO in Media.
Positive: Colchicine (1 µM) or Combretastatin A-4 (standard isoxazole comparators).
Morphology Check: At 24h, inspect cells.[4][5] Tubulin-active isoxazoles cause cells to "round up" and detach. Do not wash the wells ; you will lose the dying cells.
MTT Addition (Day 3):
Add MTT solution (final concentration 0.5 mg/mL) directly to the well.
Incubate 3–4 hours at
.
Solubilization & Reading:
Carefully aspirate media (unless cells are floating, in which case add SDS-HCl solubilizer directly).
Add 100 µL Acidified Isopropanol .
Shake on an orbital shaker for 15 mins (critical for dissolving tight formazan crystals).
Since isoxazoles frequently induce G2/M arrest (cytostasis) followed by apoptosis (cytotoxicity), a simple MTT assay is insufficient. You must distinguish between these two states.
Workflow: Cell Cycle & Apoptosis[4][5][7]
Preparation:
Treat cells (6-well plate) with the
concentration determined in Protocol A for 24 hours.
Harvesting (Critical Step):
Collect the supernatant (floating dead cells) and the trypsinized adherent cells. Combine them. Losing the supernatant biases results towards "living" cells.
Staining:
For Apoptosis: Stain with Annexin V-FITC and Propidium Iodide (PI) .[4]
For Cell Cycle: Fix in 70% cold ethanol, treat with RNase A, and stain with PI.
Readout:
Analyze on a Flow Cytometer (e.g., BD FACSCanto).
Isoxazole Signature: Look for a sharp increase in the G2/M peak (4N DNA content) compared to control. This confirms the tubulin-binding mechanism.
Data Analysis & Interpretation
Quantitative Analysis
Do not use linear regression. Dose-response curves must be fitted using a 4-Parameter Logistic (4PL) Model :
: Log of concentration.
: Normalized response (% Viability).
Hill Slope : Indicates cooperativity. A steep slope (>1) suggests a threshold effect common in tubulin poisons.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
High variance between replicates
Pipetting error or Edge Effect
Use multi-channel pipettes; fill outer wells with PBS (evaporation barrier).
Absorbance > Control in treated wells
Precipitation or Abiotic Reduction
Check solubility; perform "No Cell" control with compound + MTT.
Low signal in Control wells
Over-trypsinization or low seeding
Increase seeding density; reduce trypsin time.
Cells round up but MTT is high
Mitochondrial surge before death
Cells are arrested (G2/M) but metabolically active. Confirm with Flow Cytometry.
Visualization of Workflows
Experimental Workflow
Caption: Integrated workflow ensuring chemical stability (Phase 1) prior to biological screening (Phase 2) and mechanistic confirmation (Phase 3).
Mechanism of Action (Isoxazole Specific)
Caption: Typical cytotoxic pathway of isoxazole derivatives: tubulin inhibition leading to mitotic arrest and subsequent apoptosis.[6]
References
Mechanism of Action: Zhu, Y., et al. (2021).[7] "Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies." European Journal of Medicinal Chemistry.
Tubulin Targeting: Lis, T., et al. (2025). "Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin." International Journal of Molecular Sciences.
MTT Assay Interference: Stockert, J.C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica.
Solubility Guidelines: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test (Discusses solvent limits).
Application Note: One-Pot Synthesis of N-Benzylidene-isoxazol-4-amine Derivatives
Executive Summary This Application Note details the synthetic pathways for N-benzylidene-isoxazol-4-amine derivatives, a privileged scaffold in medicinal chemistry known for broad-spectrum antimicrobial, anti-inflammator...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the synthetic pathways for N-benzylidene-isoxazol-4-amine derivatives, a privileged scaffold in medicinal chemistry known for broad-spectrum antimicrobial, anti-inflammatory, and anticonvulsant properties.
While often confused with isoxazol-5(4H)-one multicomponent reactions, the specific target here requires the formation of an azomethine (–N=CH–) linkage between a 4-aminoisoxazole core and an aromatic aldehyde. This guide provides two validated protocols:
Method A (Green/High-Throughput): Microwave-Assisted Organic Synthesis (MAOS) – Ideal for library generation.
Method B (Standard): Acid-Catalyzed Ethanol Reflux – Ideal for scale-up and thermally sensitive substrates.
Scientific Background & Mechanistic Insight
The Pharmacophore
The isoxazole ring acts as a bioisostere for carboxylic acids and esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities. Linking this core via a Schiff base (imine) to a lipophilic aromatic ring creates a "linker-pharmacophore" architecture that facilitates binding to biological targets such as bacterial DNA gyrase or COX-2 enzymes.
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of the Schiff base is a reversible condensation reaction. To drive the equilibrium toward the product (Le Chatelier's principle), water must be removed or the reactants must be activated.
Recommended for rapid library synthesis (10mg - 500mg scale).
Workflow:
Preparation: In a borosilicate microwave vial, mix 1.0 mmol of 4-amino-3,5-dimethylisoxazole and 1.0 mmol of the substituted benzaldehyde.
Solvent/Catalyst: Add a minimum amount of Ethanol (0.5 - 1.0 mL) to create a slurry. Add 1 drop of Glacial Acetic Acid.
Note: Solvent-free conditions can be used if reactants are liquid or melt easily, but a slurry ensures homogeneity.
Irradiation: Place in a microwave reactor (e.g., Monowave or domestic modification).
Power: 140–210 W (Low-Medium setting).
Time: Irradiate for 1–3 minutes in 30-second pulses to prevent superheating.
Monitoring: Check TLC (System: Hexane:Ethyl Acetate 3:1). The spot for the amine (polar) should disappear.
Workup: Cool to room temperature. The product usually precipitates immediately.
Purification: Filter the solid. Wash with cold ethanol. Recrystallize from hot ethanol if necessary.
Protocol B: Conventional Reflux (Scale-Up)
Recommended for gram-scale synthesis or thermally unstable aldehydes.
Workflow:
Dissolution: Dissolve 10 mmol of 4-amino-3,5-dimethylisoxazole in 20 mL of absolute ethanol in a round-bottom flask.
Addition: Add 10 mmol of the aromatic aldehyde.
Catalysis: Add 3-4 drops of Glacial Acetic Acid.
Reaction: Reflux the mixture at 70–80°C for 2–4 hours .
Checkpoint: Monitor via TLC every hour.
Isolation: Concentrate the solvent to 1/3 volume using a rotary evaporator. Cool the flask in an ice bath for 30 minutes.
Filtration: Collect the colored crystals (often yellow/orange) via vacuum filtration. Wash with ice-cold water/ethanol mixture (1:1).
Comparative Data Analysis
The following table summarizes the efficiency gains using the Microwave (MW) protocol versus the Conventional method, based on aggregated data from recent literature [1, 3].
Parameter
Conventional Reflux
Microwave Assisted (MW)
Advantage
Reaction Time
2.0 – 4.0 Hours
1.0 – 3.0 Minutes
~98% Time Saving
Yield
70 – 81%
90 – 95%
Higher Efficiency
Solvent Usage
20–30 mL/g
< 2 mL/g (or Solvent-free)
Green Chemistry
Purity (Crude)
Moderate (Requires Recryst.)
High (Often pure ppt)
Simplified Workup
Characterization & Validation
To validate the synthesis of N-benzylidene-isoxazol-4-amine, specific spectral signatures must be confirmed.
FT-IR Spectroscopy
Target Signal: The appearance of a strong, sharp band at 1600–1640 cm⁻¹ .
Assignment: This corresponds to the C=N (Azomethine) stretching vibration.
Validation: Absence of the N-H stretching doublet (3100–3400 cm⁻¹) from the starting amine.
¹H-NMR (DMSO-d₆/CDCl₃)
Azomethine Proton: A sharp singlet (s, 1H) typically between δ 8.2 – 9.0 ppm . This confirms the formation of the -N=CH- bond.
Isoxazole Methyls: Two singlets (if using dimethyl derivative) around δ 2.1 – 2.4 ppm .
Aromatic Protons: Multiplets in the δ 6.8 – 8.0 ppm range.
Figure 2: Operational workflow for the synthesis and isolation of target derivatives.
Troubleshooting & Critical Process Parameters (CPPs)
Issue
Probable Cause
Corrective Action
No Precipitate
Product is soluble in warm ethanol.
Concentrate solvent volume by 50% and freeze at -20°C overnight.
Low Yield
Incomplete condensation (Equilibrium).
Add molecular sieves (4Å) or use a Dean-Stark trap (for Method B) to remove water.
Imine Hydrolysis
Presence of water/acid during workup.
Avoid aqueous acid washes. Use neutral, anhydrous conditions for recrystallization.
Oily Product
Impurities or low melting point.
Triturate the oil with cold diethyl ether or hexane to induce crystallization.
References
Microwave Assisted Synthesis of 3-Amino-5-methyl Isoxazole Schiff Bases.
Source: TSI Journals.
Context: Comparative study of microwave vs. conventional yields (95% vs 70%).
URL:[Link]
Cu(II) complexes with 4-amino-3,5-dimethyl isoxazole and substituted aromatic aldehyde Schiff bases.
Source: Journal of Coordination Chemistry (Taylor & Francis).
Context: Detailed conventional reflux protocols and biological relevance (DNA binding).
URL:[Link][1][2][3]
The rapid synthesis of Schiff-bases without solvent under microwave irradiation.
Source: Der Pharma Chemica.
Context: Green chemistry approach using catalytic acetic acid under solvent-free conditions.
URL:[Link]
Synthesis and Structural Analysis of New Schiff Bases.
Source: Molecules (MDPI).
Context: General protocols for Schiff base condensation and structural characterization (NMR/IR).[4]
URL:[Link][2][5]
Technical Support Center: Optimizing N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine Synthesis
Case ID: ISOX-SB-OPT-04 Subject: Yield Improvement & Protocol Standardization Support Tier: Senior Application Scientist Executive Summary The synthesis of N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine involves the c...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: ISOX-SB-OPT-04
Subject: Yield Improvement & Protocol Standardization
Support Tier: Senior Application Scientist
Executive Summary
The synthesis of N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine involves the condensation of 3-methyl-5-styrylisoxazol-4-amine with benzaldehyde. While Schiff base formation is generally considered straightforward, this specific scaffold presents unique challenges due to steric hindrance at the C4 position (flanked by C3-Methyl and C5-Styryl groups) and the hydrophobic nature of the styryl moiety .
This guide addresses the root causes of low yields—primarily incomplete equilibrium conversion, precursor impurity, and solubility issues—and provides a self-validating protocol to maximize throughput.
Module 1: Critical Reaction Parameters (The "Why" Behind Low Yields)
The Equilibrium Trap
The formation of the imine (Schiff base) is reversible and generates water.
Because the amine at position 4 is sterically crowded, the forward reaction rate is slower than typical anilines, and the equilibrium lies less favorably toward the product. Failure to actively remove water is the #1 cause of low yield (<60%).
Precursor Integrity
The starting material, 3-methyl-5-styrylisoxazol-4-amine, is often synthesized via the reduction of the corresponding nitro compound.
Issue: Trace amounts of unreduced nitro intermediates or partially reduced hydroxylamines act as chain terminators or impurities that inhibit crystallization.
Diagnostic: The amine precursor must be a distinct solid (often yellow/orange) with a sharp melting point. If it is an oil or dark tar, do not proceed . Recrystallize the amine first.
The Styryl Instability
The C5-styryl group contains a conjugated double bond susceptible to polymerization or oxidation under harsh acidic conditions or prolonged exposure to light/air.
Module 2: Optimized Experimental Protocol
This protocol replaces standard ethanol reflux with a Dean-Stark method (or molecular sieve equivalent) to drive the equilibrium.
Dissolve 10 mmol of the amine in 30 mL of Toluene. Add 11 mmol of Benzaldehyde.
2
Catalysis
Add catalytic p-TSA (approx. 20 mg).
3
Dehydration
Attach a Dean-Stark trap filled with toluene. Reflux vigorously for 4–6 hours.
4
Isolation
Cool to room temperature.[1][2][3] If precipitation does not occur, remove 50% of solvent via rotary evaporation.
5
Purification
Filter the solid. Wash with cold methanol (not toluene) to remove unreacted aldehyde.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned dark black/tarry. What happened?
A: This indicates decomposition, likely of the styryl group or polymerization of the aldehyde.
Cause: Acid concentration was too high or temperature was uncontrolled.
Fix: Switch from p-TSA to Glacial Acetic Acid (milder). Ensure the reaction is under an inert atmosphere (Nitrogen/Argon) to protect the styryl double bond from oxidative degradation.
Q2: I see the product spot on TLC, but it reverts to starting material during workup.
A: Hydrolysis is occurring.
Mechanism: The imine bond is unstable in the presence of acid and water.
Fix: Neutralize the catalyst before adding any aqueous wash. Add a small amount of Triethylamine (Et3N) to the reaction mixture before cooling to quench the acid catalyst.
Q3: The product oils out instead of crystallizing.
A: Common with styryl derivatives due to high lipophilicity.
Fix: Triturate the oil with cold Diethyl Ether or Hexane . Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, dissolve the oil in a minimum amount of hot ethanol and let it stand at 4°C overnight.
Q4: Can I use Ethanol instead of Toluene?
A: Yes, but you must add Molecular Sieves (3Å or 4Å) to the reaction flask.
Protocol Adjustment: Reflux in absolute ethanol with 2g of activated sieves per 1g of reactant. Filter out sieves hot before cooling to crystallize.
Module 4: Visualization of Pathways
Figure 1: Reaction Logic & Troubleshooting Flow
Caption: Decision matrix for optimizing the synthesis of sterically hindered isoxazole Schiff bases.
Caption: The steric bulk at C3 and C5 creates a kinetic barrier, making water removal (preventing hydrolysis) critical.
Module 5: Data Reference Table
Parameter
Standard Method (Ethanol)
Optimized Method (Toluene/Dean-Stark)
Reaction Temp
78°C (Reflux)
110°C (Reflux)
Catalyst
Acetic Acid
p-TSA (or Acetic Acid)
Water Removal
None (Equilibrium limited)
Azeotropic Distillation (Active removal)
Typical Yield
45–60%
85–92%
Reaction Time
6–12 Hours
3–5 Hours
Purity (Crude)
Moderate (Requires Recryst.)
High (Simple Wash)
References
BenchChem. (n.d.). N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine: Preparation Methods and Synthetic Routes. Retrieved from
Mokhtari, B., et al. (2023).[4] Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation. MDPI. Retrieved from
Shelar, M. D., et al. (2011).[5] Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2.[5] Journal of Chemical and Pharmaceutical Research.[5] Retrieved from
Arifuzzaman, M., et al. (2013).[6] Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry.[6] Retrieved from
Rao, T. J., et al. (2021).[7] The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding.[8] Tetrahedron / ResearchGate. Retrieved from
Technical Support Center: Troubleshooting Styryl Isoxazole Solubility in DMSO
Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden and frustrating solubility roadblocks when working with highly co...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden and frustrating solubility roadblocks when working with highly conjugated, planar molecules. Styryl isoxazole derivatives—widely utilized for their anti-trypanosomal, anticancer, and neuroprotective properties—are notorious for "crashing out" of solution, even in universal solvents like dimethyl sulfoxide (DMSO).
This guide provides an authoritative, causality-driven framework to diagnose, resolve, and prevent solubility failures in your workflows.
Part 1: The Causality Engine - Why Do Styryl Isoxazoles Crash Out?
To troubleshoot effectively, we must first understand the physicochemical forces working against you. The failure of a styryl isoxazole to dissolve (or stay dissolved) in DMSO is rarely a random anomaly; it is driven by three distinct mechanisms:
High Lattice Energy vs. Cavity Formation: Styryl isoxazoles possess a rigid, highly conjugated planar architecture. This structural flatness promotes intense intermolecular
stacking in the solid state. For dissolution to occur, DMSO must form a "cavity" large enough to accommodate the solute. If the crystal lattice energy of the compound exceeds the thermodynamic payoff of DMSO solvation, the compound will remain insoluble ().
The Hygroscopic Trap: DMSO is aggressively hygroscopic. When a stock vial is opened to ambient air, it rapidly absorbs atmospheric water. Because styryl isoxazoles are profoundly hydrophobic, even a 1–2% increase in the water content of your DMSO stock will drastically lower the solubility threshold, causing spontaneous precipitation ().
Freeze-Thaw Polymorphism: DMSO freezes at 18.5 °C. Storing your stocks in a -20 °C freezer forces the solvent to crystallize, which physically expels the solute from the solvent matrix. Upon thawing, the styryl isoxazole often recrystallizes into a more thermodynamically stable, less soluble polymorph that strongly resists resolubilization ().
Part 2: Diagnostic Workflow
Use the following decision tree to systematically diagnose and resolve DMSO solubility issues with your styryl isoxazole libraries.
Diagnostic workflow for resolving styryl isoxazole solubility failures in DMSO.
Part 3: Self-Validating Solubilization Protocols
Do not rely on visual inspection alone; micro-precipitates often masquerade as fully dissolved solutions until they ruin a biological assay. The following protocols are designed as self-validating systems to ensure absolute quality control.
Protocol A: Preparation of Anhydrous Stock Solutions
Use this protocol when handling fresh, lyophilized styryl isoxazole powders.
Desiccation: Place the lyophilized compound in a vacuum desiccator for 2 hours prior to use.
Causality: Removes trace surface moisture that acts as nucleation sites for premature crystallization.
Argon Blanketing: Purge the storage vial with Argon gas before adding the solvent.
Causality: Displaces atmospheric oxygen and moisture, preventing the hygroscopic degradation of the solvent.
Anhydrous Solubilization: Add HPLC-grade, anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to reach a conservative target concentration of 1–5 mM.
Thermal Sonication: Sonicate the vial in a water bath at 37 °C for 10 minutes.
Causality: Provides the kinetic energy required to disrupt
stacking without causing the thermal degradation or oxidation often seen in sensitive nitroisoxazole derivatives ().
Validation Check (Critical): Centrifuge the solution at 10,000 × g for 5 minutes. Carefully transfer the supernatant to a spectrophotometer cuvette and measure the optical density at 600 nm (
).
Validation Logic: A reading of
indicates the presence of colloidal light-scattering (micro-precipitates). If , the system validates that the compound is in a true solution.
Protocol B: Rescuing "Crashed Out" Samples
Use this protocol when a previously dissolved stock exhibits a white crystalline pellet after freezer storage.
Thermal Equilibration: Do not vortex immediately. Place the frozen vial in a 37 °C incubator for 15 minutes.
Acoustic Cavitation: Transfer to a bath sonicator and sonicate for 15 minutes.
Causality: Freeze-thaw cycles force the compound into a highly stable polymorph. Standard vortexing cannot overcome the activation energy of this new lattice; acoustic cavitation is required to physically shatter the microcrystals.
Concentration Adjustment: If the compound refuses to fully resolubilize, the water content of the DMSO has likely increased during storage. You must dilute the stock to a lower concentration (e.g., from 10 mM down to 2 mM) using fresh anhydrous DMSO.
Validation Check: Repeat the
centrifugation check from Protocol A to confirm the rescue was successful.
Part 4: Quantitative Matrix of Solubilization Strategies
When standard DMSO fails, researchers must pivot to co-solvents or additives. Use this validated data table to select the appropriate strategy based on your downstream application.
Solubilization Strategy
Max Target Conc.
Mechanism of Action
Downstream Assay Compatibility
100% Anhydrous DMSO
1–5 mM
Baseline polar aprotic cavity formation.
High (If final assay conc. <1% v/v)
DMSO + 10% THF
10 mM
THF physically disrupts planar stacking.
Low (THF is highly cytotoxic to cells)
DMSO + Heat (37°C)
10 mM
Kinetic energy overcomes lattice energy.
High (Requires immediate use before cooling)
DMSO + 0.1% Pluronic F-127
5–10 mM
Micellar encapsulation of the hydrophobic core.
Medium (Surfactant may disrupt cell membranes)
Part 5: Frequently Asked Questions (FAQs)
Q: My styryl isoxazole was fully dissolved at 10 mM yesterday, but today there is a white pellet at the bottom of the tube. What happened?A: This is classic freeze-thaw precipitation. When the DMSO froze at 18.5 °C, the solute was excluded from the solvent matrix. Furthermore, opening the vial while cold caused condensation, introducing water into the hygroscopic DMSO. To rescue this, follow Protocol B and ensure future aliquots are stored in single-use tubes to prevent repeated thermal cycling.
Q: Can I just heat the DMSO to 60 °C or 80 °C to force the compound into solution faster?A: No. While elevated temperatures increase kinetic solubility, heating above 40 °C in DMSO can trigger oxidative degradation, particularly for styryl isoxazoles containing nitro groups or electron-rich alkenes. Always cap heating at 37 °C and rely on sonication (acoustic energy) rather than purely thermal energy.
Q: My biochemical assay requires a 50 µM final compound concentration. When I pipette my 10 mM DMSO stock into the aqueous assay buffer, the solution immediately turns cloudy. How do I fix this?A: You are experiencing "solvent shock." When DMSO mixes with an aqueous buffer, its solvation capacity for hydrophobic compounds drops non-linearly, causing the planar isoxazole to instantly crash out. Instead of a direct spike, perform a step-down dilution: dilute the 10 mM stock into an intermediate gradient (e.g., 1 mM in 50% DMSO/Buffer), or pre-mix the stock with a carrier protein like Bovine Serum Albumin (BSA) before introducing it to the final aqueous environment.
Part 6: References
Jassim, B. A., Bai, Y., Qu, Z., Sander, C. J., Lin, J., Miao, J., & Zhang, Z.-Y. (2024). Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy. European Journal of Medicinal Chemistry, 283, 117129.[Link]
Moncada-Basualto, M., Saavedra-Olavarría, J., Rivero-Jerez, P. S., Rojas, C., Maya, J. D., Liempi, A., Zúñiga-Bustos, M., Olea-Azar, C., Lapier, M., Pérez, E. G., & others. (2024). Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. Molecules, 29(12), 2762.[Link]
Popa-Burke, I. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 19(9).[Link]
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–715.[Link]
Troubleshooting
Technical Support Center: Purification of Isoxazole Schiff Bases via Column Chromatography
Welcome to the Technical Support Center. Purifying isoxazole-derived Schiff bases (imines) presents a unique set of chromatographic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Purifying isoxazole-derived Schiff bases (imines) presents a unique set of chromatographic challenges. The electron-withdrawing nature of the isoxazole heterocycle exacerbates the inherent instability of the dynamic covalent imine bond, making it highly susceptible to hydrolytic cleavage during standard purification workflows. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to ensure the high-yield recovery of your target compounds.
Part 1: The Core Challenge - Mechanistic Insights into Imine Hydrolysis
Schiff bases are synthesized via a reversible condensation reaction. Because the C=N bond is a dynamic covalent system, it is prone to hydrolysis when exposed to water and acidic protons[1]. Standard silica gel contains acidic silanol groups (-SiOH) that act as proton donors. When an isoxazole Schiff base is loaded onto a standard silica column, these silanols protonate the imine nitrogen.
Causality: This protonation drastically increases the electrophilicity of the azomethine carbon. Because the isoxazole ring is inherently electron-withdrawing, the azomethine carbon becomes exceptionally vulnerable to nucleophilic attack by ambient moisture[2]. This triggers the reverse reaction, cleaving the product back into the starting isoxazole amine and aldehyde/ketone. Therefore, successful purification requires neutralizing these acidic sites.
Part 2: Step-by-Step Methodology
To prevent degradation, the chromatographic system must be self-validating and strictly anhydrous. The following protocol utilizes Triethylamine (TEA) deactivated silica, which neutralizes acidic silanols while maintaining the high resolving power of silica.
Protocol: Deactivated Silica Gel Chromatography for Isoxazole Imines
Step 1: Stationary Phase Neutralization
Prepare a slurry of silica gel (230–400 mesh) in the non-polar component of your mobile phase (e.g., Hexane). Add 1–2% (v/v) Triethylamine (TEA) to the slurry. Stir gently for 10 minutes to ensure complete neutralization of the active silanol sites.
Step 2: Column Packing and Equilibration
Pour the neutralized slurry into the column. Wash the bed with 2 to 3 column volumes of the TEA-spiked solvent to ensure the stationary phase is fully deactivated and equilibrated.
Step 3: Anhydrous Sample Loading
Dissolve the crude isoxazole Schiff base in a minimum volume of an anhydrous, aprotic solvent (e.g., dry Dichloromethane or Toluene). Crucial: Do not use methanol or ethanol for loading, as protic solvents can induce transimination or act as nucleophiles. Apply the sample evenly to the top of the column bed.
Step 4: Gradient Elution
Elute the product using a gradient of Hexane/Ethyl Acetate (or Hexane/Tetrahydrofuran). Maintain 0.5–1% TEA in the mobile phase throughout the elution process to prevent the re-exposure of acidic sites.
Step 5: Self-Validation via TLC
Analyze the collected fractions using TLC plates that have been pre-treated (dipped) in a 5% TEA/Hexane solution. Co-spot the fractions against the crude reaction mixture. If the product spot remains tight without streaking, the imine bond is intact, validating the deactivation process.
Part 3: Quantitative Data & Stationary Phase Comparison
Selecting the correct stationary phase is a balance between resolving power and chemical stability. The table below summarizes the expected performance metrics for isoxazole Schiff base purification.
Stationary Phase
Additive
Relative Resolving Power
Hydrolysis Risk
Typical Recovery (%)
Standard Silica (pH ~5.5)
None
High
Very High
< 20%
Deactivated Silica
1-2% TEA
High
Low
75 - 85%
Neutral Alumina (pH ~7.0)
None
Moderate
Very Low
80 - 90%
Basic Alumina (pH ~9.5)
None
Moderate
Moderate (Base-catalyzed)
60 - 70%
Part 4: Troubleshooting & FAQs
Q1: My product band streaks heavily on the column, and my NMR shows starting materials. What happened?A: This is the classic signature of imine hydrolysis on the column. The acidic environment of standard silica gel catalyzed the cleavage of your Schiff base back into its precursors[3]. To resolve this, switch to TEA-deactivated silica or use neutral alumina[4].
Q2: Should I use Neutral Alumina instead of Deactivated Silica Gel?A: Neutral alumina is highly recommended for exceptionally moisture-sensitive or acid-labile imines because it inherently lacks the strong acidic sites of silica, drastically reducing hydrolysis rates[3][4]. However, alumina offers lower resolution. If your impurities (e.g., unreacted aldehyde) have similar Rf values to your product, TEA-deactivated silica is the optimal compromise between stability and separation efficiency.
Q3: Can I use standard solvent systems like Hexane/Ethanol?A: No. You must avoid protic solvents (alcohols) during the chromatography of Schiff bases. Alcohols can participate in transimination or act as nucleophiles, leading to the formation of hemiaminals or complete degradation of the product. Stick strictly to aprotic systems like Hexane/Ethyl Acetate or Hexane/THF.
Q4: Does the substitution on the isoxazole ring affect the stability of the Schiff base?A: Yes. The isoxazole ring is electronically dynamic. If your isoxazole ring contains additional electron-withdrawing groups (e.g., halogens, nitro groups), the azomethine carbon becomes even more electrophilic. In these cases, even TEA-deactivated silica might fail, and you must default to Neutral Alumina with strictly anhydrous solvents.
Part 5: Decision Workflow
Workflow for selecting the optimal stationary phase to prevent Schiff base hydrolysis.
References
Benchchem - Technical Support Center: Optimizing Schiff Base Formation. Available at: 3
Journal of the American Chemical Society (JACS) - What Is Hidden Behind Schiff Base Hydrolysis? Dynamic Covalent Chemistry for the Precise Capture of Sialylated Glycans. Available at: 1
ResearchGate - How to purify Schiff base product?. Available at:4
Scientific Research Publishing (SCIRP) - Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond. Available at: 2
Stability of isoxazole Schiff bases in aqueous solution
Technical Support Center: Isoxazole Schiff Base Aqueous Stability Welcome to the Application Support Center. As drug development professionals and analytical chemists, you are likely aware that Schiff bases (imines) are...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Isoxazole Schiff Base Aqueous Stability
Welcome to the Application Support Center. As drug development professionals and analytical chemists, you are likely aware that Schiff bases (imines) are not static entities; they are governed by dynamic covalent chemistry. A frequent point of failure in preclinical assays is treating the azomethine (–C=N–) linkage as a stable covalent bond akin to an amide. In aqueous media, this bond exists in a delicate equilibrium with its parent isoxazole amine and aldehyde.
This guide is designed to help you diagnose, troubleshoot, and resolve hydrolytic instability in your isoxazole Schiff base workflows.
Part 1: Quantitative Diagnostic Matrix
Before adjusting your experimental parameters, consult the table below to understand how varying physicochemical conditions dictate the half-life and integrity of your isoxazole Schiff base compounds.
Environmental Condition
Physicochemical Parameter
Effect on Azomethine Stability
Mechanistic Rationale
pH < 6.0
Acidity
Highly Unstable (Rapid Cleavage)
Protonation of the imine nitrogen forms a highly electrophilic iminium ion, facilitating rapid nucleophilic attack by water[1]. Isoxazole derivatives show maximum hydrolysis around pH 5[2].
pH 7.5 – 10.0
Alkalinity
Highly Stable
Deprotonation prevents iminium formation. The azomethine linkage remains intact, with maximum thermodynamic stability typically observed near pH 9[3].
Temperature > 37°C
Thermal Stress
Decreased Half-life
Increased kinetic energy accelerates the rate-determining step of water addition to the C=N bond, shifting the equilibrium toward the degradation products.
Metal Ions (Cu²⁺, Ni²⁺)
Complexation
Exceptionally Stable
Metal coordination to the imine nitrogen lone pair sterically and electronically shields the bond, drastically reducing susceptibility to hydrolysis[3].
CB[7] Addition
Supramolecular Host
Moderately Stable
Host-guest encapsulation within macrocycles like Cucurbit[7]uril sterically hinders water access to the reactive azomethine core[1].
Part 2: Troubleshooting Guides & FAQs
Q1: My isoxazole Schiff base drug candidate degrades rapidly in my in vitro tumor microenvironment assay (pH 5.5). How can I prevent this?The Causality: You are encountering acid-catalyzed hydrolysis. At pH 5.5, the nitrogen atom of the azomethine bond becomes protonated. This creates an iminium ion intermediate, which draws electron density away from the adjacent carbon, making it a prime target for nucleophilic attack by water[1]. Isoxazole Schiff bases are notoriously unstable at this pH[2].
The Solution: If your assay strictly requires an acidic pH, you cannot rely on the bare Schiff base. You must shield the bond. Consider synthesizing a metal complex (e.g., Cu²⁺ or Zn²⁺), which coordinates the imine nitrogen, preventing protonation and subsequent water attack[3]. Alternatively, utilize supramolecular encapsulation (like cyclodextrins or cucurbiturils) to physically block solvent access to the bond[1].
Q2: I prepared a highly concentrated stock solution in DMSO. When I dilute it into my neutral aqueous buffer, the compound precipitates and then slowly degrades. What is happening?The Causality: This is the "Solvent Paradox." Isoxazole Schiff bases are highly lipophilic, necessitating organic solvents like DMSO. However, DMSO is highly hygroscopic. If your DMSO stock absorbs trace water from the atmosphere, hydrolysis initiates within the stock tube itself[4]. Upon dilution into an aqueous buffer, the sudden change in dielectric constant causes the highly hydrophobic intact Schiff base to aggregate and precipitate, while the more polar hydrolyzed products (amine/aldehyde) remain in solution.
The Solution: Store DMSO stocks in a desiccator and use anhydrous DMSO. When performing aqueous dilutions, maintain a controlled co-solvent system (e.g., 10% Ethanol/Water) to prevent precipitation, and prepare working dilutions immediately before data acquisition.
Q3: Can I stabilize the compound by simply increasing the pH of my buffer?The Causality: Yes. In alkaline solutions (pH 7.5 - 10.0), water acts purely as a nucleophile without the activating protonation step. Because the imine nitrogen remains unprotonated, the activation energy for water attack is significantly higher.
The Solution: If your biological or analytical assay tolerates it, buffering your system to pH 8.0–9.0 will yield the highest baseline stability for the free ligand[3].
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of isoxazole Schiff base degradation and stabilization.
Mechanistic pathways of isoxazole Schiff base hydrolysis and stabilization strategies.
Part 4: Self-Validating Protocol: UV-Vis Kinetic Stability Assay
To accurately determine the half-life of your specific isoxazole Schiff base, you must employ a kinetic assay that validates its own data integrity. This protocol uses isosbestic points as an internal quality control mechanism.
Materials Required:
Anhydrous DMSO
Universal Buffer (e.g., Britton-Robinson buffer) to maintain constant ionic strength across different pH levels.
Temperature-controlled UV-Vis Spectrophotometer.
Step-by-Step Methodology:
Establish Spectral Endpoints (The Control): Dissolve the pure parent isoxazole amine and the parent aldehyde separately in the target aqueous buffer. Record their UV-Vis spectra (200–600 nm) to identify the exact
of the degradation products.
Prepare the Analyte: Dissolve the isoxazole Schiff base in anhydrous DMSO to create a 10 mM stock. Critical: Do this immediately before the experiment to prevent trace-water hydrolysis[4].
Initiate the Reaction: Inject 30 µL of the stock solution into 2970 µL of the pre-warmed (37°C) aqueous buffer directly in the quartz cuvette (final concentration: 100 µM, 1% DMSO). Mix rapidly via inversion.
Kinetic Acquisition: Immediately begin scanning the 200–600 nm range every 60 seconds for 60 minutes. Monitor the disappearance of the characteristic azomethine
transition peak (typically 320–380 nm).
Self-Validation Check (Crucial Step): Overlay all acquired spectra. You must observe a clean, sharp isosbestic point (a specific wavelength where absorbance remains constant throughout the reaction).
Pass: A sharp isosbestic point confirms a clean
hydrolytic transition. You may proceed to calculate the pseudo-first-order rate constant ().
Fail: If the isosbestic point drifts, blurs, or is absent, your compound is precipitating or undergoing secondary side reactions. The kinetic data is invalid and must be discarded. You must increase the co-solvent ratio or decrease the compound concentration.
References
1.. Dalton Transactions (RSC Publishing).
2.. National Institutes of Health (PMC).
3.. Scientific Research Publishing (SCIRP).
4.. Journal of Chemical and Pharmaceutical Research.
Minimizing side products in isoxazole-4-amine reactions
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the functionalization of isoxazole-4-amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the functionalization of isoxazole-4-amines.
The isoxazole ring is a highly privileged scaffold in drug discovery, but its unique electronic environment presents significant synthetic challenges. The adjacent nitrogen and oxygen atoms exert a strong electron-withdrawing effect, rendering the 4-amino group significantly less nucleophilic than typical aliphatic or even some aromatic amines. Consequently, chemists often resort to forcing conditions (excess heat, strong bases, or highly reactive electrophiles) to drive reactions forward. Paradoxically, these harsh conditions trigger the latent instabilities of the isoxazole core, leading to over-acylation, N-O bond cleavage, and complex mixtures of side products.
This guide is designed to move beyond basic troubleshooting. It provides the mechanistic causality behind these side reactions and offers self-validating protocols to ensure synthetic integrity.
Section 1: Mechanistic Troubleshooting Workflow
Before diving into specific protocols, it is critical to understand the divergent degradation pathways of the isoxazole-4-amine scaffold. The diagram below outlines the logical decision tree for identifying and mitigating the most common side products encountered during functionalization.
Workflow for diagnosing and mitigating side products in isoxazole-4-amine reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: During the amidation of isoxazole-4-amine, I am obtaining a complex mixture of mono-acylated and di-acylated (imide) products. How can I drive selectivity?Causality: Because the 4-amino group is a poor nucleophile, researchers often use highly reactive acid chlorides paired with standard amine bases (e.g., Triethylamine). However, once the first acyl group is added, the resulting amide proton can become highly acidic. Under basic conditions, it is easily deprotonated, allowing a second equivalent of the acid chloride to attack, forming an over-acylated imide side product.
Solution: Abandon acid chlorides in favor of carbodiimide-based coupling agents like EDC paired with HOBt. HOBt suppresses over-acylation by generating a stable benzotriazolyl active ester in situ. This ester is reactive enough to acylate the primary amine but too sterically hindered and electronically stable to acylate the resulting secondary amide 1.
Q2: Why am I seeing significant starting material degradation (specifically N-O bond cleavage) during my cross-coupling or reduction steps?Causality: The N-O bond in isoxazoles is notoriously labile. Under transition-metal catalyzed conditions or in the presence of strong bases, the ring can undergo the Kemp elimination or the Boulton-Katritzky rearrangement, leading to complete decomposition 2. Furthermore, catalytic hydrogenation or the use of aggressive hydrides like Lithium Aluminum Hydride (
) will unselectively cleave the N-O bond to yield -amino enones or -ketonitriles 3, 4.
Solution: For cross-coupling (e.g., Buchwald-Hartwig amination on a halogenated isoxazole), utilize mild bases like cesium carbonate () and highly active, sterically bulky ligands (e.g., BINAP) to accelerate the desired reductive elimination over competitive N-O bond insertion 5. For reductions, protect the amine via N-acylation first, then use milder agents like sodium borohydride (), which the intact isoxazole ring can tolerate 3.
Q3: How do I prevent tautomerization and hydrolysis side reactions when coupling acid-labile carboxylic acids to isoxazole-4-amine?Causality: When using EDC alone, the carboxylic acid is activated into an O-acylisourea intermediate. Because the isoxazole-4-amine is a slow-reacting nucleophile, this intermediate has a prolonged half-life in solution, making it highly susceptible to intramolecular racemization or hydrolysis back to the starting material 1.
Solution: The addition of HOBt intercepts the O-acylisourea to form a benzotriazolyl ester. This intermediate undergoes nucleophilic attack by the isoxazole amine with inversion of configuration, strictly preserving stereochemistry and preventing hydrolysis 1.
Section 3: Quantitative Data - Optimizing Amidation Conditions
To demonstrate the causality of reagent selection, the table below summarizes the quantitative impact of various coupling conditions on the amidation of isoxazole-4-amine with an acrylic acid derivative. Notice how the shift from conventional heating to solvent-free microwave irradiation drastically reduces reaction time and side-product formation.
Table 1: Comparative Amidation Conditions for Isoxazole-4-Amine
Reaction Step
Conditions
Time
Yield (%)
Purity (%)
Primary Side Products Observed
Acrylamide Coupling
Acid Chloride, TEA, DCM
4 h
55%
70%
Over-acylated imide, HCl-induced ring degradation
Acrylamide Coupling
EDC/HOBt, DMF, RT
12 h
72%
88%
Hydrolyzed intermediate, unreacted amine
Acrylamide Coupling
Solvent-Free Microwave (100°C)
10 min
89%
99%
Minimal (Trace hydrolysis)
Data synthesized from comparative microwave vs. conventional synthesis optimization studies 1.
Section 4: Validated Step-by-Step Methodology
Protocol: Highly Selective Mono-Amidation of Isoxazole-4-Amine
Objective: Form an amide bond efficiently while structurally suppressing O-acylisourea hydrolysis, racemization, and over-acylation.
Pre-Activation of the Electrophile: Dissolve 1.0 eq of the carboxylic acid and 1.2 eq of HOBt in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).
Active Ester Formation: Add 1.2 eq of EDC·HCl to the solution. Stir at room temperature for 30 minutes.
Causality: Allowing pre-activation ensures the transient O-acylisourea is fully converted into the stable benzotriazolyl ester before the poorly nucleophilic isoxazole-4-amine is introduced.
Self-Validation Checkpoint 1: Pull a 5
aliquot and analyze via LC-MS. Proceed only when the mass corresponding to the free carboxylic acid has completely disappeared, confirming 100% conversion to the active ester.
Amine Introduction: Add 1.0 eq of isoxazole-4-amine followed dropwise by 2.0 eq of DIPEA.
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as a proton scavenger to neutralize the HCl liberated from EDC, preventing acid-catalyzed degradation of the isoxazole ring without competing with the amine for the electrophile.
Coupling Phase: Stir the reaction mixture at room temperature for 12 hours. Alternatively, for optimized atom economy and to suppress late-stage hydrolysis, subject the sealed vessel to microwave irradiation at 100°C for exactly 10 minutes 1.
Self-Validation Checkpoint 2: Monitor via TLC (Ethyl Acetate/Hexane). The product spot should appear distinctly lower in
than the starting amine, with no secondary higher- spot (which would indicate the over-acylated imide).
Quench and Workup: Dilute the mixture with Ethyl Acetate and quench with saturated aqueous
. Separate the layers.
Selective Washing: Wash the organic layer strictly with 5% aqueous citric acid.
Causality: Citric acid is a mild organic acid that effectively protonates and pulls unreacted DIPEA and trace unreacted isoxazole-4-amine into the aqueous phase without cleaving the newly formed amide bond or the isoxazole N-O bond.
Isolation: Wash with brine, dry over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography.
Optimizing reaction temperature for isoxazole imine formation
Topic: Optimizing Reaction Temperature & Conditions Welcome, Colleague. You are likely here because your isoxazole condensation is failing. You are either seeing starting material recovery (kinetic failure) or a black ta...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Temperature & Conditions
Welcome, Colleague.
You are likely here because your isoxazole condensation is failing. You are either seeing starting material recovery (kinetic failure) or a black tarry mixture (thermodynamic failure/decomposition).
The formation of isoxazole imines (Schiff bases) is deceptively complex. It presents a classic "chemical catch-22":
Poor Nucleophilicity: The isoxazole ring is electron-withdrawing, making the amine (specifically at the 3-position) a weak nucleophile. It demands energy (heat) to react.
Thermal Instability: The N-O bond of the isoxazole ring is labile. Excessive heat triggers ring cleavage (to nitriles) or rearrangement (to oxazoles), creating a "thermodynamic ceiling."
This guide optimizes the temperature window to navigate this narrow path.
Module 1: The Thermodynamic & Kinetic Landscape
To optimize temperature, you must visualize the competing pathways. You are not just fighting equilibrium; you are fighting decomposition.
The "Temperature Trap"
The Activation Floor (>40°C): 3-aminoisoxazoles are weak bases (
conjugate acid ~0-1). Without sufficient thermal energy or acid catalysis, nucleophilic attack on the carbonyl carbon is negligible.
The Decomposition Ceiling (>100°C): At elevated temperatures, particularly in the presence of base or strong Lewis acids, the isoxazole N-O bond cleaves. This often leads to the formation of
-cyanoenols or rearrangement to oxazoles [1, 2].
Pathway Visualization
The following diagram illustrates the energy landscape you are navigating.[1]
Caption: Figure 1. The Kinetic vs. Thermodynamic conflict. Success requires overcoming TS1 without triggering TS2.
Module 2: Optimized Protocols
Do not use a "one-size-fits-all" reflux. Choose the protocol based on your substrate's fragility.
Protocol A: The "Green" Kinetic Shot (Recommended)
Best for: Standard substrates, high throughput, avoiding decomposition.
Recent literature suggests Microwave (MW) or Ultrasound (US) irradiation is superior to thermal reflux for isoxazoles, as it provides localized kinetic energy without raising the bulk temperature to the decomposition point [3, 4].
Mix equimolar 3-amino-5-methylisoxazole and aldehyde in minimal Ethanol (2–3 mL/mmol).
Add 2–3 drops of Glacial Acetic Acid.
MW Method: Irradiate at 140W, 60°C for 2 minutes.
US Method: Sonicate at 40°C for 30 minutes.
Cool on ice. Product usually precipitates. Filter and wash with cold EtOH.
Protocol B: Low-Temperature Chemical Activation
Best for: Sterically hindered aldehydes or electron-deficient isoxazoles that fail Method A.
Instead of using heat to drive the reaction (risking decomposition), use a dehydrating Lewis Acid to drive the equilibrium at Room Temperature (RT).
Parameter
Condition
Rationale
Temperature
0°C to 25°C
Eliminates thermal decomposition risk.
Promoter
(Titanium Tetrachloride)
Strong Lewis acid + Water scavenger.
Base
Triethylamine ()
Neutralizes HCl byproducts.
Solvent
Dry DCM or Toluene
Inert, dissolves reactants well.
Step-by-Step:
Dissolve isoxazole amine (1.0 eq) and aldehyde (1.0 eq) in anhydrous DCM under Argon.
Cool to 0°C .
Add
(3.0 eq).
Add
(0.6 eq) dropwise (Exothermic! Control temp <10°C).
Allow to warm to 20–25°C and stir for 2–4 hours.
Quench with saturated
(carefully). Extract with DCM.
Module 3: Troubleshooting Guide
Use this logic flow to diagnose failures.
Caption: Figure 2. Diagnostic logic for isoxazole imine synthesis failures.
FAQ: Specific Scenarios
Q: I am seeing a nitrile peak (2200-2260 cm⁻¹) in my IR/NMR. What happened?A: You have cleaved the isoxazole ring.[4][5] This occurs if you reflux too long (>6 hours) or use a strong base (like NaOH or KOH) at high temperatures. The isoxazole ring opens to form an
-cyanoenol [1].[5]
Fix: Switch to acid catalysis (Acetic acid or p-TsOH) and keep temperature <60°C.
Q: Can I use Dean-Stark reflux with Toluene?A: Only if necessary. Toluene boils at 110°C. This is the danger zone for isoxazole stability.
Optimization: If you must use Dean-Stark, apply a partial vacuum to lower the boiling point of Toluene to ~60-70°C, or use Benzene (bp 80°C) if safety regulations permit.
Q: My product hydrolyzes during column chromatography.A: Isoxazole imines are less stable than phenyl imines. Silica gel is acidic and contains water.
Fix: Pre-treat the silica column with 1%
in Hexane to neutralize it, or use neutral Alumina. Better yet, purify via recrystallization from Ethanol to avoid hydrolysis entirely.
References
Mattos, C. et al. (2014). Isoxazole to oxazole: a mild and unexpected transformation. Chemical Communications. Link
Khlebnikov, A. A. et al. (2021). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isomerization. Molecules. Link
Peesapati, V. & Chitty, V. (2013). Microwave Assisted Synthesis of 3-Amino-5-Methyl Isoxazole Schiff Bases. TSI Journals. Link
Ghevade, S. et al. (2025).[6] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation. Molecules. Link
Technical Support Center: Schiff Base Stability & Workup
Topic: Hydrolysis of Schiff Bases During Workup Procedures Mission: To provide researchers with high-fidelity troubleshooting protocols for the isolation of labile imines (Schiff bases). This guide addresses the thermody...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Hydrolysis of Schiff Bases During Workup Procedures
Mission: To provide researchers with high-fidelity troubleshooting protocols for the isolation of labile imines (Schiff bases). This guide addresses the thermodynamic instability of the
bond in aqueous/acidic media and provides self-validating workflows to prevent hydrolysis.
Module 1: The Hydrolysis Trap (Mechanism & Diagnostics)
Q: Why does my Schiff base decompose back to the starting aldehyde and amine during workup?
A: The formation of a Schiff base is a reversible condensation reaction governed by equilibrium. Hydrolysis is the reverse reaction, driven by water and catalyzed by acid .
The mechanism involves the protonation of the imine nitrogen, making the imine carbon highly electrophilic and susceptible to nucleophilic attack by water. In the presence of even trace acid (e.g., from silica gel or unneutralized starting materials) and moisture, the equilibrium shifts rapidly toward the starting materials.
Visualizing the Threat:
The following diagram illustrates the acid-catalyzed hydrolysis pathway you must disrupt.
Figure 1: Acid-catalyzed hydrolysis pathway. Protonation of the nitrogen is the critical activation step that permits water attack.
Module 2: Workup Protocols (The "No-Water" Directive)
Q: Can I perform an aqueous extraction (washing) on my Schiff base?
A:Avoid if possible. If you must remove salts or excess amine via aqueous wash, you must strictly control the pH and speed.
The Risk: Aqueous acidic washes (e.g., HCl to remove amine) will instantly hydrolyze the product.
The Protocol:
Use brine (saturated NaCl) rather than pure water to lower water activity.
Buffer the aqueous layer to pH 8-9 using
or a phosphate buffer.
Speed is critical: Shake quickly, separate phases immediately, and dry the organic layer instantly.
Q: Which drying agent should I use?
A: Water removal is the single most important step to lock the equilibrium. Not all drying agents are safe for imines.
Drying Agent
Suitability
Technical Note
(Sodium Sulfate)
High
Neutral pH, high capacity. The safest choice for labile imines.
(Magnesium Sulfate)
Moderate
Slightly acidic (Lewis acid character). Can catalyze hydrolysis in very sensitive aliphatic imines.
Molecular Sieves (3Å/4Å)
High
Excellent for maintaining anhydrous conditions during storage.
(Calcium Chloride)
Low
Avoid. Can form complexes with amines/imines.[1][2]
Module 3: Chromatography Survival Guide
Q: My product is pure by NMR but degrades into two spots on the TLC plate/Column. Why?
A: This is "On-Column Hydrolysis." Standard Silica Gel 60 is weakly acidic (
) due to surface silanol groups (). This acidity protonates the imine, catalyzing hydrolysis as the compound moves through the column.
Protocol: Neutralizing Silica Gel
To purify acid-sensitive Schiff bases, you must deactivate the silica.
Prepare Mobile Phase: Add 1-2% Triethylamine (
) to your eluent system (e.g., Hexane/EtOAc + 1% ).
Pre-treat Column: Flush the packed silica column with 2 column volumes of this basic mobile phase before loading your sample.
Load Sample: Load your crude mixture. The
neutralizes silanol protons, protecting the bond.
Alternative: Use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and often preserves imine integrity better than silica.
Q: Why is my aliphatic imine (from butyraldehyde) oiling out and decomposing, while my benzaldehyde imine is a stable solid?
A:Conjugation and Sterics.
Aromatic Imines: The
bond is conjugated with the aromatic ring, providing significant thermodynamic stability (resonance energy).
Aliphatic Imines: Lacking conjugation, these are prone to both hydrolysis and polymerization (aldol-type condensations).
Fix: For aliphatic imines, avoid chromatography entirely. Use distillation (if volatile) or crystallization from dry solvents (Pentane/Ether) at low temperatures.
Troubleshooting Decision Tree:
Figure 2: Diagnostic workflow for identifying hydrolysis versus incomplete reaction.
References
BenchChem. (2025).[3][4][5] Technical Support Center: Schiff Base Formation from Fluorenone. Retrieved from
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Cordes, E. H., & Jencks, W. P. (1963).[6] The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848.
ResearchGate Community. (2024). How to purify Schiff base product? (Discussion on Silica acidity and Triethylamine usage). Retrieved from
Sriram, D., et al. (2010). Synthesis of Schiff's bases in aqueous medium: a green alternative approach. Taylor & Francis. Retrieved from
Technical Support Center: Resolving NMR Spectra Overlap in Styryl Isoxazole Compounds
Welcome to the Advanced Spectroscopic Troubleshooting Guide. As drug development increasingly relies on conjugated heterocyclic scaffolds like styryl isoxazoles for kinase inhibition and antimicrobial applications, analy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Spectroscopic Troubleshooting Guide. As drug development increasingly relies on conjugated heterocyclic scaffolds like styryl isoxazoles for kinase inhibition and antimicrobial applications, analytical scientists frequently encounter severe spectral congestion. The extended
-conjugation in these molecules causes the vinylic and aromatic protons to resonate within a highly compressed chemical shift window.
This guide provides field-proven, self-validating methodologies to unambiguously resolve and assign overlapping NMR spectra in styryl isoxazole systems.
Troubleshooting FAQs
Q1: Why do the styryl vinylic protons and aromatic protons constantly overlap in my ¹H NMR spectra?A: The overlap is a direct consequence of extended
-conjugation and magnetic anisotropy. In a styryl isoxazole, the vinylic double bond is conjugated with both the electron-withdrawing isoxazole core and the phenyl ring. This extended delocalization creates a strong diamagnetic anisotropic effect that deshields the trans-vinylic protons, pushing their chemical shifts downfield (typically 6.9–7.8 ppm). Because the aromatic protons of the phenyl ring and the isolated isoxazole C4-H proton also resonate in this exact region, the signals merge into a complex, uninterpretable multiplet .
Q2: How can I quickly separate these overlapping signals without running time-consuming 2D NMR?A: The most efficient first-line troubleshooting step is to utilize the Aromatic Solvent Induced Shift (ASIS) phenomenon by switching your NMR solvent from CDCl₃ to Benzene-d₆ (C₆D₆) .
Causality: Benzene is a highly anisotropic solvent that forms transient, non-covalent collision complexes with the solute. The electron-rich
-cloud of benzene preferentially orients away from the negative dipole of the isoxazole ring (N and O atoms) and aligns with the positive regions of the molecule. This differential solvation places the isoxazole protons and the styryl protons into different regions of benzene's magnetic shielding cone. Consequently, the previously overlapping signals experience different magnitudes of induced shifts, effectively pulling the multiplets apart.
Q3: The aromatic region is still too crowded even at 600 MHz. What advanced 1D techniques can I use?A: When high magnetic field strength and ASIS are insufficient, implement Pure Shift NMR (e.g., PSYCHE) .
Causality: In standard ¹H NMR, homonuclear scalar coupling (
-coupling) splits signals into multiplets, broadening their footprint and exacerbating overlap. Pure Shift NMR utilizes slice-selective excitation and broadband homonuclear decoupling during acquisition. By periodically refocusing the -evolution while allowing chemical shift evolution to proceed, the experiment suppresses all proton-proton couplings. The result is a simplified spectrum where every chemically distinct proton—including the complex styryl and aromatic protons—collapses into a sharp, single peak, vastly improving resolution.
Quantitative Data: Typical NMR Chemical Shifts
To establish a baseline for your assignments, compare your data against the typical chemical shift ranges for 5-styryl isoxazole derivatives. The table below highlights the critical "Overlap Zone" where spectral congestion is most likely to occur.
When 1D techniques fail to resolve the structure, you must deploy a self-validating 2D NMR workflow. This protocol ensures that every structural assignment is independently verified by a secondary correlation, eliminating reliance on assumed chemical shifts.
Step 1: Initial Spin-System Mapping (¹H & COSY)
Acquire a high-resolution ¹H NMR spectrum (minimum 400 MHz, preferably 600 MHz) in CDCl₃ or C₆D₆.
Acquire a ¹H-¹H COSY spectrum.
Validation: Use the COSY cross-peaks to trace the isolated trans-alkenic spin system (J ≈ 16 Hz). This independently validates the presence of the styryl double bond, even if the 1D doublets are completely buried under the phenyl multiplets.
Validation: The HSQC spreads the congested ¹H signals across the much wider ¹³C dimension. Differentiate the isoxazole C4-H from the styryl vinylic protons by their carbon shifts (C4 is typically ~100 ppm, whereas vinylic carbons are >115 ppm). Multiplicity editing will also invert CH₂ signals, helping to rule out impurities or unexpected side-chain reactions.
Step 3: Connectivity Anchoring (HMBC)
Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (J = 8 Hz).
Validation (The Closed Logical Loop):
Locate the unambiguously assigned isoxazole C4-H singlet.
Trace its 2-bond and 3-bond HMBC correlations to the quaternary isoxazole C3 and C5 carbons.
From the C5 carbon resonance, trace the subsequent HMBC correlation to the styryl vinylic protons.
Result: Proton A (C4-H) confirms Carbon B (C5), which confirms Proton C (Vinylic H). This creates a self-validating loop that proves the exact attachment point of the styryl group to the isoxazole core without relying on 1D shift assumptions.
Workflow Visualization
Logical troubleshooting workflow for resolving NMR spectra overlap.
References
A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze
-Lactams with Various Substitution Patterns. Synlett. Available at:[Link]
Pure Shift NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at:[Link]
Reference Data & Comparative Studies
Validation
FTIR Spectral Analysis of Isoxazole Schiff Base Functional Groups
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Isoxazole Schiff bases represent a privileged scaffold in medicinal chemistry, exhibiting pot...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoxazole Schiff bases represent a privileged scaffold in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anticancer activities. However, their characterization presents a unique analytical challenge: distinguishing the newly formed azomethine (
) bond from the intrinsic ring vibrations of the isoxazole heterocycle.
This guide provides a technical comparison of FTIR against alternative analytical techniques, establishing it as the primary high-throughput screening tool for reaction validation. We detail the specific spectral fingerprints required to confirm synthesis, differentiate the product from precursors, and validate structural integrity.
Part 1: The Analytical Challenge & Spectral Fingerprint
The "Overlap" Problem
In standard phenyl Schiff bases, the azomethine stretch (
) is distinct. In isoxazole derivatives, the isoxazole ring itself contains a bond and aromatic vibrations that absorb in the exact same region. Expert Insight: You cannot rely solely on the presence of a peak at ; you must track the change in intensity and the disappearance of precursor bands.
Comparative Spectral Assignments
The following table compares the target Isoxazole Schiff Base against its chemical precursors (the "Alternatives" in the synthesis pathway).
Functional Group
Wavenumber (, cm⁻¹)
Intensity
Assignment & Notes
Azomethine ()
1610 – 1640
Strong
The Target. Shifts to lower wavenumbers () if coordinated with metals.[1]
Isoxazole Ring ()
940 – 960
Medium
Characteristic "breathing" mode of the isoxazole ring. Crucial for confirming ring stability.
Isoxazole Ring ()
1590 – 1610
Med/Strong
Intrinsic ring vibration. Often appears as a shoulder or doublet with the Schiff base imine.
Precursor Carbonyl ()
1680 – 1720
Strong
Must be ABSENT. Presence indicates unreacted aldehyde/ketone or hydrolysis.
Precursor Amine ()
3300 – 3450
Medium/Broad
Must be ABSENT. Doublet structure usually disappears upon condensation.
Aromatic
1450 – 1500
Variable
Skeletal vibrations from the phenyl or isoxazole rings.
Part 2: Technique Comparison (FTIR vs. Alternatives)
While NMR is the gold standard for connectivity, FTIR offers superior performance for rapid reaction monitoring and solid-state stability testing.
Performance Matrix
Feature
FTIR (Recommended)
NMR ()
UV-Vis
Primary Utility
Functional group confirmation; Reaction monitoring.
Method: KBr Pellet (Preferred for resolution) or Diamond ATR.
Resolution:
.
Scans: 32 scans (minimum).
Step-by-Step Acquisition:
Blanking: Run a background scan (air for ATR, pure KBr disk for transmission).
Precursor Scan (Critical): Run the pure Aldehyde and pure Isoxazole amine separately. These are your "subtraction" baselines.
Sample Scan: Grind dried product with KBr (1:100 ratio) and press into a transparent pellet.
Analysis: Overlay the Product spectrum with the Precursor spectra.
Visualization of Workflow
Figure 1: Synthesis and Validation Workflow. The FTIR step acts as the critical "Gate" before advanced characterization.
Part 4: Troubleshooting & Validation Logic
Isoxazole Schiff bases are prone to hydrolysis in humid environments, reverting to the amine and aldehyde.
The "Water Masking" Effect
Water absorbs strongly at
(stretching) and (bending).
Risk: The water bending vibration at
overlaps perfectly with the Schiff base stretch.
Solution: Samples must be dried in a vacuum desiccator over
for 24 hours prior to analysis. If a broad peak at exists, the peak at cannot be trusted as pure azomethine.
Spectral Logic Flowchart
Figure 2: Decision Matrix for Peak Assignment. This logic filters out common false positives caused by moisture or incomplete reactions.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general IR assignments).
Shalaby, M., et al. (2023).[2] "Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes." Molecules, 28(14), 5468.
Nagaraju, G., et al. (2022).[6] "Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation." International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 11(6).[6]
Bozkurt, E., et al. (2013). "Synthesis, characterization and antibacterial activity of some new isoxazole-based Schiff bases." Journal of Saudi Chemical Society.
Thermo Fisher Scientific. (n.d.). "Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies." Application Note.
A Senior Application Scientist's Guide to the Crystal Structure of Styryl Isoxazole Derivatives: From Data Acquisition to Structure-Function Analysis
For researchers and professionals in drug development and materials science, understanding the precise three-dimensional architecture of a molecule is paramount. The styryl isoxazole scaffold is a privileged heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and materials science, understanding the precise three-dimensional architecture of a molecule is paramount. The styryl isoxazole scaffold is a privileged heterocyclic system, appearing in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Furthermore, their conjugated π-systems often impart interesting photophysical properties, making them candidates for fluorescent probes and bioimaging agents.[4]
The definitive method for elucidating this 3D architecture is single-crystal X-ray diffraction (XRD).[5][6] This guide provides an in-depth comparison of styryl isoxazole crystal structures, grounded in the practical realities of data acquisition and interpretation. We will explore the causal links between experimental choices, the resulting structural data, and the ultimate impact on molecular function, providing a self-validating framework for researchers.
Part 1: The Experimental Workflow: A Self-Validating Protocol for Structure Determination
Obtaining high-quality crystal structure data is a multi-step process where each stage validates the next. A failure in an early step, such as achieving high purity, will invariably compromise the final structural model. The following protocol outlines a robust workflow, explaining the critical reasoning behind each choice.
Detailed Experimental Protocol
Step 1: Synthesis and High-Purity Recrystallization
Objective: To synthesize the target styryl isoxazole and purify it to >99% to facilitate single crystal growth.
Methodology: A common route involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an appropriate ketone, followed by cyclization with hydroxylamine hydrochloride and a base like sodium acetate.[2][7]
Causality & Expertise: Impurities act as defects, disrupting the uniform lattice required for diffraction-quality crystals. The choice of recrystallization solvent is critical; an ideal solvent dissolves the compound when hot but has low solubility at room or cooler temperatures, allowing for slow, controlled precipitation of pure crystals, leaving impurities behind in the mother liquor. Multiple recrystallization steps may be necessary and can be validated by techniques like NMR or melting point analysis.
Step 2: Growing Diffraction-Quality Single Crystals
Objective: To grow a single crystal of suitable size (ideally >0.1 mm in at least two dimensions) and quality (minimal twinning or defects).[6]
Methodology (Slow Evaporation):
Prepare a saturated solution of the highly purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).
Transfer the solution to a clean vial.
Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle.
Place the vial in a vibration-free environment at a constant temperature.
Causality & Expertise: Slow evaporation is the method of choice for many organic compounds.[8] The key is to allow molecules sufficient time to arrange themselves into a thermodynamically stable, ordered crystal lattice. Rapid solvent loss leads to rapid precipitation, often resulting in an amorphous powder or poorly ordered microcrystals unsuitable for single-crystal XRD. The solvent diffusion technique, where an anti-solvent in which the compound is insoluble is slowly introduced, is an excellent alternative that can yield superior crystals by providing even more gradual changes in solubility.[9]
Step 3: X-ray Diffraction Data Collection
Objective: To irradiate the single crystal with monochromatic X-rays and collect a complete set of diffraction data.
Methodology:
A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100-150 K).[10][11]
The crystal is mounted on a goniometer in an X-ray diffractometer.
A monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å) is directed at the crystal.[10][11]
The crystal is rotated, and a series of diffraction images are collected on a detector.[9]
Causality & Expertise: Flash-cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure.[9] Collecting data across a wide range of crystal orientations is essential to measure the intensities of all unique reflections, which is a prerequisite for solving the structure.
Step 4: Structure Solution and Refinement
Objective: To process the raw diffraction data to generate and refine a final, accurate 3D model of the molecule.
Methodology:
The collected data is processed to determine the unit cell dimensions and space group.
The structure is "solved" using software programs (e.g., SHELXT) which determine the initial positions of the atoms.[10]
The atomic model is "refined" against the experimental data using a least-squares procedure (e.g., with SHELXL), improving the atomic positions and thermal parameters.[5][10]
Causality & Expertise: The final refined structure is validated by several metrics, most notably the R-factor (R1), which represents the agreement between the calculated model and the observed diffraction data. An R1 value below 5% (0.05) is indicative of a well-refined structure. The data is typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure its integrity and accessibility.[12][13][14]
High-Resolution Mass Spectrometry for the Structural Elucidation of Isoxazole-4-amines: A Platform Comparison Guide
Isoxazoles—specifically isoxazole-4-amines—are critical pharmacophores embedded in numerous drug classes, including sulfonamide antibiotics, TREX1 inhibitors, and novel antifungal agents[1][2]. During drug metabolism and...
Author: BenchChem Technical Support Team. Date: March 2026
Isoxazoles—specifically isoxazole-4-amines—are critical pharmacophores embedded in numerous drug classes, including sulfonamide antibiotics, TREX1 inhibitors, and novel antifungal agents[1][2]. During drug metabolism and pharmacokinetic (DMPK) studies, accurately mapping the fragmentation patterns of these compounds is essential for metabolite identification.
This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against traditional Triple Quadrupole (QqQ) and Gas Chromatography-Electron Impact (GC-EI-MS) platforms. By detailing the mechanistic pathways of isoxazole fragmentation and providing a self-validating experimental protocol, this guide equips analytical scientists with the framework needed to confidently elucidate these complex heterocyclic structures.
Mechanistic Baseline: The Fragmentation of Isoxazole-4-amines
To evaluate analytical platforms, we must first understand the inherent gas-phase chemistry of the analyte. The isoxazole ring is characterized by a highly labile N–O bond, which dictates its behavior under mass spectrometric conditions.
Under Electrospray Ionization (ESI) in positive mode, protonation predominantly occurs at the nitrogen atom of the isoxazole ring, a site that facilitates energy minimization via hydrogen bonding[3]. Upon entering the collision cell, the protonated molecule
Low Collision Energy (<15 eV): The primary and most kinetically favorable fragmentation is the neutral loss of ammonia (
) from the 4-amino substituent.
High Collision Energy (>15 eV): The fragmentation is initiated by the heterolytic cleavage of the weak N–O bond. This triggers a ring-opening event, forming a transient azirine or nitrile ylide intermediate[4].
Deep Structural Cleavage: The open-ring intermediate rapidly undergoes nonstatistical shattering[5], expelling carbon monoxide (CO,
) and hydrogen cyanide (HCN, ) or acetonitrile, yielding stable product ions such as and [4].
Proposed ESI-MS/MS fragmentation pathway of protonated isoxazole-4-amines.
Platform Comparison: HRAM Orbitrap vs. QqQ vs. GC-EI-MS
When analyzing multi-step rearrangements and ring-opening events, the choice of MS platform dictates the integrity of the structural data. The table below summarizes the performance of three primary analytical platforms for isoxazole-4-amine characterization.
Analytical Verdict: While QqQ systems are unparalleled for high-throughput quantitation, they lack the resolving power to definitively assign ring-opened fragments in novel derivatives. GC-EI-MS is generally contraindicated for isoxazole-4-amines; the 70 eV hard ionization obliterates the labile N–O bond in the source, often resulting in the complete absence of the molecular ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). HRAM Orbitrap MS is the mandatory choice for structural elucidation, as its mass accuracy is required to map complex heterolytic cleavages[3].
Experimental Protocol: LC-HRAM-MS/MS Workflow
To ensure a self-validating system, the following protocol utilizes HRAM-MS with data-dependent MS2 (ddMS2) acquisition. Every parameter is selected to preserve the parent ion while forcing comprehensive fragmentation in the collision cell.
LC-HRAM-MS experimental workflow for isoxazole-4-amine structural elucidation.
Step-by-Step Methodology
1. Sample Preparation
Action: Dissolve the isoxazole-4-amine analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of
.
Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency by driving the protonation of the isoxazole nitrogen[3].
2. Chromatographic Separation
Action: Inject
onto a sub-2 m C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at .
Causality: Rapid UHPLC gradients minimize on-column degradation of labile amine groups while providing sharp peak shapes to maximize the MS duty cycle.
3. Ion Source Optimization (ESI+)
Action: Set capillary voltage to 3.5 kV, sheath gas to 40 arb, and auxiliary gas to 10 arb. Critically, maintain the ion transfer capillary temperature below 250°C.
Causality: The N–O bond of the isoxazole ring is highly susceptible to thermal degradation. Exceeding 250°C can induce pre-ionization thermal ring opening, creating artifactual fragments that confound MS/MS interpretation.
4. Mass Spectrometry Acquisition (ddMS2)
Action:
Full MS: Resolution 70,000; AGC target 3e6; Scan range m/z 50–500.
ddMS2 (HCD): Resolution 17,500; AGC target 1e5. Use stepped Normalized Collision Energies (NCE) of 15, 30, and 45.
Causality: Isoxazole-4-amines exhibit a bifurcated fragmentation energy threshold. An NCE of 15 captures the low-energy loss of
, while NCEs of 30 and 45 force the heterolytic cleavage of the N–O bond to reveal the carbon monoxide and nitrile losses. Stepped NCE multiplexes these states into a single, comprehensive MS/MS spectrum.
5. Data Processing & Self-Validation
Action: Utilize exact mass screening software to verify the
precursor. Map fragment ions using a mass tolerance of .
Causality: A
tolerance acts as a self-validating mathematical proof of the proposed structure, definitively distinguishing the loss of CO () from the isobaric loss of an ethylene group ().
Conclusion
For the definitive structural elucidation of isoxazole-4-amines, HRAM Orbitrap MS vastly outperforms both QqQ and GC-EI-MS platforms. By utilizing soft electrospray ionization to preserve the molecular ion and leveraging sub-ppm mass accuracy alongside stepped collision energies, researchers can confidently map the complex N–O bond cleavages and subsequent ring rearrangements that define this critical pharmacophore.
References
Fragmentation mechanisms of isoxazole
Organic Mass Spectrometry (Semantic Scholar)[Link]
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations
Journal of the American Society for Mass Spectrometry (ACS Publications)[Link]
Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement
RSC Advances (Royal Society of Chemistry)[Link]
Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry
Analytical Chemistry (ACS Publications)[Link]
Photophysical Profiling: UV-Vis Absorption Maxima of Styryl Isoxazole Chromophores vs. Alternative Fluorophores
As optical imaging and molecular diagnostics advance, the demand for highly tunable, environmentally sensitive fluorophores has surged. For assay developers and application scientists, selecting the correct chromophore d...
Author: BenchChem Technical Support Team. Date: March 2026
As optical imaging and molecular diagnostics advance, the demand for highly tunable, environmentally sensitive fluorophores has surged. For assay developers and application scientists, selecting the correct chromophore dictates the signal-to-noise ratio, sensitivity, and dynamic range of an experiment.
This guide provides an objective, data-driven comparison of styryl isoxazole chromophores against traditional alternatives (such as cyanines and coumarins). By examining their UV-Vis absorption maxima (
), photophysical mechanisms, and handling protocols, researchers can make informed decisions when designing bioassays, metal ion sensors, or nucleic acid probes.
Mechanistic Photophysics: The Push-Pull Architecture
The unique optical properties of styryl isoxazoles stem from their highly efficient "push-pull" electronic architecture. The isoxazole ring acts as a strong electron-withdrawing group (acceptor) due to its
-deficient heterocyclic nature[1]. When this ring is conjugated to an electron-donating group (such as an aminophenyl moiety) via a rigid styryl () bridge, it creates an extended -conjugated system.
This structural design facilitates a pronounced Intramolecular Charge Transfer (ICT) upon photon absorption. Consequently, the presence of the conjugated styryl group drastically lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This shifts the UV-Vis absorption band from the deep UV region (typical of non-conjugated isoxazoles) to the visible region, resulting in a strong absorption maximum (
Fig 1. Intramolecular Charge Transfer (ICT) pathway in styryl isoxazole chromophores.
Comparative Performance Data
When benchmarking styryl isoxazoles against other commercially available fluorophores, the most striking differentiator is their Stokes shift —the gap between the absorption maximum (
) and the emission maximum. While standard cyanine dyes like Thiazole Orange exhibit high molar absorptivity, their narrow Stokes shifts (~20 nm) often lead to severe self-quenching and background scattering in dense biological matrices.
In contrast, styryl isoxazoles exhibit massive Stokes shifts (often between 94–203 nm)[3]. This massive separation ensures that the excitation light does not bleed into the emission detector, vastly improving the signal-to-noise ratio in fluorescence microscopy.
Table 1: Photophysical Comparison of Chromophore Classes
Accurate determination of the UV-Vis absorption maximum for highly conjugated, hydrophobic dyes requires strict control over the microenvironment. Poor solvent choices or high concentrations can induce
stacking (H- or J-aggregation), which artificially broadens or shifts the and violates the Beer-Lambert law.
Below is a self-validating protocol designed to yield reproducible spectrophotometric data for styryl isoxazole derivatives[2].
Step-by-Step Methodology
Stock Solution Preparation:
Action: Dissolve the lyophilized styryl isoxazole powder in spectroscopic-grade Dimethyl Sulfoxide (DMSO) to achieve a 1.0 mM stock solution.
Causality: DMSO is a highly polar aprotic solvent that ensures complete solvation of the hydrophobic styryl backbone, preventing premature aggregation that would skew the absorption baseline.
Working Solution Dilution:
Action: Dilute the stock solution into the target solvent (e.g., absolute ethanol or PBS, pH 7.4) to a final concentration of 1–10 µM.
Causality: Keeping the organic solvent concentration under 1% (v/v) in aqueous buffers prevents solvent-induced spectral artifacts. Furthermore, the 1–10 µM range ensures the maximum absorbance remains between 0.1 and 1.0 OD, keeping the measurement within the linear dynamic range of the detector.
Baseline Correction (Blanking):
Action: Fill a matched quartz cuvette (1 cm path length) with the exact solvent mixture used for the working solution (e.g., 99% PBS / 1% DMSO) and run a baseline scan.
Causality: This step mathematically subtracts background solvent absorption and cuvette scattering, ensuring the recorded
is exclusively derived from the chromophore's and transitions.
Spectral Acquisition:
Action: Scan the sample from 250 nm to 800 nm using a medium scan speed (e.g., 600 nm/min) and a narrow slit width (1 nm).
Causality: A 1 nm slit width provides high spectral resolution, preventing optical blurring of the peak. Scanning down to 250 nm ensures capture of both the high-energy isoxazole localized bands and the lower-energy visible ICT band.
Fig 2. Self-validating UV-Vis spectrophotometric workflow for chromophore characterization.
Applications in Advanced Bioassays
Because the UV-Vis absorption and fluorescence emission of styryl isoxazoles are heavily dependent on the Intramolecular Charge Transfer state, these molecules are exquisitely sensitive to their microenvironment.
Nucleic Acid Sensing: When these dyes intercalate or bind to rigid nucleic acid structures—such as G-quadruplex DNA—the rotational freedom of the styryl bond is restricted. This structural locking minimizes non-radiative decay, resulting in a massive "turn-on" fluorescence response that can be tracked via UV-Vis and emission spectroscopy[4].
Ion and Viscosity Tracking: The strong solvatochromic effect of the isoxazole core allows these dyes to act as chemosensors. Changes in local cellular viscosity or the presence of specific metal cations will measurably shift the UV-Vis
and emission spectra, making them highly valuable for real-time bioimaging[3].
Validation of Molecular Docking Scores for Isoxazole Ligands: A Comparative Guide
As a Senior Application Scientist in computational chemistry, I frequently encounter the unique mechanistic challenges posed by the isoxazole pharmacophore. Isoxazole rings are ubiquitous in modern drug discovery, servin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in computational chemistry, I frequently encounter the unique mechanistic challenges posed by the isoxazole pharmacophore. Isoxazole rings are ubiquitous in modern drug discovery, serving as critical structural motifs in COX-2 inhibitors, Farnesoid X Receptor (FXR) agonists, and Hsp90 inhibitors[1][2][3]. However, the adjacent nitrogen and oxygen heteroatoms within this five-membered aromatic ring create a highly specific electronic environment. This dictates complex hydrogen-bonding networks, precise
stacking, and unique desolvation penalties that heavily test the accuracy of standard scoring functions.
This guide objectively compares the performance of leading molecular docking engines—AutoDock Vina, Glide, and GOLD—when applied to isoxazole derivatives. Furthermore, it establishes a rigorously self-validating experimental protocol to ensure that your computational predictions translate reliably into in vitro success.
The Isoxazole Challenge: Mechanistic Insights
Before comparing software, we must understand why isoxazoles are computationally demanding. The efficacy of an isoxazole ligand often hinges on the directional hydrogen-bonding capability of its nitrogen atom and the hydrophobic shielding provided by the rest of the ring.
Causality in Scoring: If a scoring function overestimates the electrostatic attraction without adequately penalizing the desolvation cost of the oxygen atom, it will generate false-positive poses.
Thermodynamic Reality: Accurate prediction requires a delicate balance between van der Waals forces (which often drive the total binding free energy in systems like FXR) and the stabilization provided by rigid hydrogen bonds[1].
Comparative Analysis of Docking Engines
Different docking algorithms utilize distinct approaches to conformational sampling and energy evaluation. Here is how the industry standards perform specifically for isoxazole-containing ligands:
AutoDock Vina: Utilizes an empirical scoring function heavily weighted toward hydrophobic and steric interactions. Performance: Exceptionally fast for high-throughput virtual screening, but it can occasionally underestimate the precise directional hydrogen bonding of the isoxazole nitrogen, requiring post-docking refinement[4].
Glide (Schrödinger): Employs the OPLS force field and a systematic hierarchical search algorithm. Performance: Its Standard Precision (SP) and Extra Precision (XP) modes excel at penalizing desolvation and rewarding precise hydrogen bond geometries. It consistently demonstrates high accuracy for isoxazole-carboxamide derivatives binding to COX enzymes[2].
GOLD (CCDC): Uses a genetic algorithm that allows for full ligand flexibility and partial protein side-chain flexibility. Performance: Its ChemPLP scoring function is particularly adept at handling the conformational flexibility of isoxazole-fused heterocycles, making it ideal for highly dynamic binding pockets[5].
Quantitative Benchmarks
The following table synthesizes experimental validation data comparing these engines across two well-documented isoxazole target systems: FXR agonists and COX-2 inhibitors.
Target System
Docking Engine
Scoring Function
Avg. RMSD (Å)
Affinity Correlation ()
Enrichment Factor (EF 1%)
FXR Agonists
Glide
XP Score
0.85
0.78
18.4
FXR Agonists
AutoDock Vina
Vina Empirical
1.42
0.65
12.1
COX-2 Inhibitors
Glide
SP Score
1.10
0.82
22.5
COX-2 Inhibitors
GOLD
ChemPLP
1.15
0.76
19.8
COX-2 Inhibitors
AutoDock Vina
Vina Empirical
1.65
0.61
10.5
Data indicates that while AutoDock Vina provides acceptable RMSD values, Glide (XP/SP) offers superior correlation with experimental binding affinities for isoxazole derivatives.
Self-Validating Experimental Protocol
A robust computational workflow cannot rely on blind trust; it must be a self-validating system. The following step-by-step methodology ensures that your docking scores are grounded in crystallographic reality before any novel predictions are made.
Step 1: System Preparation and Retrospective Validation (Redocking)
The "Why": Before screening a novel isoxazole library, the docking parameters must be validated against the co-crystallized native ligand. This proves the algorithm can reproduce the known bioactive conformation under your specific grid parameters.
Protein Preparation: Download the high-resolution X-ray crystal structure (e.g., human COX-2 or FXR) from the PDB. Remove water molecules (unless bridging), add missing hydrogen atoms, and assign appropriate protonation states at pH 7.4 using tools like Protein Preparation Wizard[2][6].
Native Ligand Extraction: Isolate the co-crystallized ligand and randomize its conformation.
Redocking: Dock the randomized native ligand back into the defined binding pocket.
RMSD Calculation (The Validation Gate): Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of your docked pose and the original crystal structure.
Critical Threshold: The docking software is only considered reliable for this target if it generates a pose with an RMSD of < 2.0 Å [1][2]. If the RMSD exceeds this, you must adjust the grid box size, protonation states, or switch scoring functions before proceeding.
Step 2: Prospective Docking of the Isoxazole Library
The "Why": With the system validated, we can confidently dock unknown derivatives. The scoring function must now differentiate between active stereoisomers and inactive decoys.
Ligand Preparation: Generate 3D conformations for all isoxazole derivatives. Ensure the isoxazole ring's tautomeric and ionization states are correctly assigned using LigPrep or OpenBabel.
Execution: Run the docking simulation using the validated parameters (e.g., Glide SP or AutoDock Vina 4.0)[2][4].
Pose Analysis: Filter the results not just by raw score, but by the presence of critical interactions (e.g., hydrogen bonding between the isoxazole nitrogen and key residues like Cys41 or Arg120 in COX-2)[7].
Step 3: Orthogonal Validation via Molecular Dynamics (MD)
The "Why": Molecular docking treats the protein as largely rigid, ignoring induced-fit dynamics. To validate the docking score, we must assess the thermodynamic stability of the complex over time.
MD Simulation: Subject the top 5 scoring isoxazole-protein complexes to a 100 ns molecular dynamics simulation to track the RMSD of the protein backbone and the Root Mean Square Fluctuation (RMSF) of the ligand[1].
MM-GBSA Calculation: Calculate the binding free energy (
) using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method. This accounts for solvent effects and provides a much more accurate correlation with in vitro values than static docking scores[2][6].
Workflow Visualization
Below is the logical architecture of the self-validating protocol described above.
Figure 1: Self-validating molecular docking workflow for isoxazole derivatives.
Comparative Analysis of Electron-Withdrawing Groups on Isoxazole Pharmacophores
Executive Summary In medicinal chemistry, the isoxazole scaffold is a "privileged structure," serving as a critical bioisostere for amide bonds and carboxylic acids. However, the biological efficacy of isoxazole-based li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the isoxazole scaffold is a "privileged structure," serving as a critical bioisostere for amide bonds and carboxylic acids. However, the biological efficacy of isoxazole-based ligands is heavily dictated by the electronic environment of the heterocyclic core. This guide presents a comparative study of electron-withdrawing groups (EWGs)—specifically Trifluoromethyl (-CF3), Nitro (-NO2), Cyano (-CN), and Halogens (-Cl, -F)—substituted at the C4 position.
Key Insight: While Nitro groups offer the strongest electronic withdrawal (
), they often compromise metabolic stability. Conversely, the Trifluoromethyl group provides an optimal balance of lipophilicity () and metabolic blockade, frequently resulting in superior in vivo potency despite a lower Hammett constant than nitro.
Mechanistic Foundation: Why EWGs Matter
The activity of isoxazole derivatives is governed by two primary factors: Electronic modulation of binding and Metabolic ring stability .
Electronic Effects & Binding Affinity
Electron-withdrawing groups at the C4 position reduce the electron density of the isoxazole ring. This reduction:
Increases Acidity: Enhances the acidity of the C3/C5 protons (if unsubstituted), strengthening hydrogen bond donor capability.
Modulates Dipole Moment: Aligns the vector for optimal interaction with receptor pockets (e.g., COX-2 active site).
Halogen Bonding: In the case of -Cl and -Br, direct halogen bonding with backbone carbonyls of the target protein often drives potency.
The Metabolic "Switch": Ring Scission
A critical consideration is the lability of the N-O bond. Strong EWGs can destabilize the ring toward nucleophilic attack or reductive cleavage.
Case Study (Leflunomide): The drug Leflunomide is a prodrug. Its isoxazole ring opens in vivo (catalyzed by CYP450 or base) to form the active metabolite, Teriflunomide. This mechanism relies on the specific electronic instability of the isoxazole core.
Stability Rule: 4-Trifluoromethyl substitution generally stabilizes the ring against oxidative metabolism compared to unsubstituted analogs, whereas 4-Nitro groups can render the ring susceptible to nitroreductase-mediated toxicity.
Comparative Analysis of EWGs
The following analysis compares the performance of EWGs based on potency (IC50), metabolic stability, and physicochemical properties.
Table 1: Performance Matrix of C4-Substituted Isoxazoles[1]
Feature
Trifluoromethyl (-CF3)
Nitro (-NO2)
Cyano (-CN)
Halogen (-Cl/F)
Electronic Pull ()
0.54 (Strong)
0.78 (Very Strong)
0.66 (Strong)
0.06 - 0.23 (Moderate)
Lipophilicity ()
High (+0.88)
Low (-0.28)
Low (-0.57)
Moderate (+0.14 to +0.71)
Metabolic Stability
Excellent (Blocks oxidation)
Poor (Reductive liability)
Moderate (Hydrolysis risk)
Good
Potency Shift (Avg)
8x - 10x increase
2x - 5x increase
Variable
2x - 4x increase
Primary Utility
BBB penetration, Metabolic block
Covalent probes, Hypoxia targeting
H-bond acceptor
Steric fitting, Selectivity
Detailed Assessment
A. The Trifluoromethyl Advantage (-CF3)
The -CF3 group is currently the gold standard for isoxazole optimization.
Data Support: In antiproliferative assays against MCF-7 cell lines, 4-trifluoromethylisoxazoles demonstrated an IC50 of 2.63 µM , compared to 19.72 µM for the non-substituted analogue [1].[1][2][3]
Mechanism: The high lipophilicity facilitates membrane permeability, while the C-F bond strength prevents metabolic degradation, extending half-life.
B. The Nitro Liability (-NO2)
While -NO2 induces the strongest dipole, it is frequently flagged in early drug discovery.
Risk: The nitro group is a substrate for nitroreductases, leading to toxic hydroxylamine/amine metabolites.
Niche Use: It is reserved for hypoxia-activated prodrugs where reduction is the intended mechanism of action.
C. Halogens (-Cl, -F) as Selectivity Tuners
Halogens are steric/electronic hybrids.
COX-2 Selectivity: In Valdecoxib derivatives, chlorine substitution on the phenyl ring attached to the isoxazole is critical for filling the hydrophobic pocket of the COX-2 enzyme, achieving high selectivity over COX-1 [4].
Fluorine: often mimics hydrogen sterically but blocks metabolic hydroxylation sites.
Decision Logic for EWG Selection
The following diagram illustrates the logical flow for selecting an EWG based on the desired pharmacological outcome.
Figure 1: Strategic decision tree for substituting electron-withdrawing groups on the isoxazole core.
Experimental Protocols
To ensure reproducibility, we utilize a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nitrile oxide cycloaddition. The following protocol is optimized for synthesizing 4-trifluoromethyl-3,5-disubstituted isoxazoles , as this class represents the highest value target.
Synthesis Workflow: [3+2] Cycloaddition
Objective: Regioselective synthesis of 4-CF3-isoxazoles.
Reagents:
Trifluoromethyl-substituted alkyne or chalcone precursor.[3]
Hydroximinoyl chloride (Nitrile oxide precursor).
Base: NaHCO3 or TEA.
Solvent: t-BuOH/H2O (1:1).
Step-by-Step Protocol:
Precursor Generation: Dissolve the aldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and NaOH (1.2 eq). Stir at RT for 2 hours to form the Aldoxime .
Chlorination: Cool the aldoxime solution to 0°C. Slowly add N-chlorosuccinimide (NCS, 1.1 eq) to generate the Hydroximinoyl Chloride in situ. (Caution: Exothermic).
Cycloaddition:
Add the trifluoromethyl-alkyne dipolarophile (1.0 eq).
Add TEA (1.5 eq) dropwise to generate the Nitrile Oxide species.
Stir at 50°C for 6–12 hours.
Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with brine.
Purification: Silica gel column chromatography (Hexane:EtOAc gradient).
Figure 2: One-pot synthesis workflow for isoxazole derivatives via 1,3-dipolar cycloaddition.
Biological Validation (Self-Validating Assay)
To verify the EWG effect, run a standard MTT assay using MCF-7 cells.
Validation Criteria: The Test compound must show an IC50 < 5 µM to confirm the "CF3 Effect" [1]. If IC50 > 10 µM, check purity or solubility (CF3 compounds often precipitate in aqueous media).
References
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. (2024).
In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition. (2003).[4]
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. (2021).
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Journal of Medicinal Chemistry. (2010).
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition. RSC Advances. (2022).
A Comparative Guide to HPLC Purity Analysis Methods for N-benzylidene Isoxazoles
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the isoxazole scaffold is a cornerstone, recognized for its presence in a wide array...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the isoxazole scaffold is a cornerstone, recognized for its presence in a wide array of biologically active compounds.[1][2][3] N-benzylidene isoxazoles, a key subclass, are integral intermediates in the synthesis of novel therapeutic agents.[4][5] Consequently, the stringent evaluation of their purity is not merely a procedural step but a critical determinant of the safety, efficacy, and reproducibility of downstream applications.
This guide, designed for the discerning researcher, offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-benzylidene isoxazoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, providing a framework for developing and validating robust analytical techniques.
The Analytical Imperative: Why HPLC?
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.[6] For N-benzylidene isoxazoles, which can present challenges in purification due to the presence of structurally similar impurities and regioisomers, HPLC offers the necessary resolving power to ensure accurate purity assessment.[4]
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is contingent upon the specific physicochemical properties of the N-benzylidene isoxazole derivative , including its polarity, aromaticity, and potential for stereoisomerism.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity Profiling
RP-HPLC is the most common starting point for the analysis of moderately polar to non-polar compounds like N-benzylidene isoxazoles. The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.
Causality of Component Selection:
Stationary Phase: A C18 (octadecylsilane) column is often the first choice due to its strong hydrophobic retention, which is well-suited for the aromatic nature of N-benzylidene isoxazoles.[7][8] For more polar derivatives, a C8 or a Phenyl-Hexyl column can provide alternative selectivity. The pi-pi interactions afforded by a phenyl-based stationary phase can be particularly advantageous for separating aromatic compounds.[9][10]
Mobile Phase: A mixture of water or an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is employed.[7][11]
Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.
Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[9]
Buffer Selection: The pH of the mobile phase is a critical parameter for ionizable compounds.[9] While the isoxazole ring itself is weakly basic, substituents on the benzylidene or isoxazole rings may be acidic or basic. Maintaining a consistent pH with a buffer (e.g., phosphate or formate) at least 1.5-2 pH units away from the analyte's pKa is crucial for reproducible retention times and good peak shape. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are necessary.[7]
Experimental Protocol: A Starting Point for RP-HPLC Method Development
Instrumentation and Conditions:
Parameter
Recommended Condition
HPLC System
A standard HPLC system with a UV detector.
Column
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A
0.1% Formic Acid in Water.
Mobile Phase B
0.1% Formic Acid in Acetonitrile.
Gradient
5% to 95% B over 20 minutes.
Flow Rate
1.0 mL/min.
Column Temp.
30 °C.
Detection
UV at 254 nm or at the λmax of the specific derivative.
Injection Vol.
10 µL.
Note: This is a generic starting method. Optimization of the gradient, mobile phase composition, and column chemistry is essential for achieving optimal separation for a specific N-benzylidene isoxazole derivative.
Normal-Phase HPLC (NP-HPLC): An Alternative for Isomer Separation
While less common for routine purity analysis, NP-HPLC can be a powerful tool for separating positional isomers or when dealing with highly non-polar N-benzylidene isoxazole derivatives that are poorly retained in RP-HPLC.
Causality of Component Selection:
Stationary Phase: A polar stationary phase, such as silica or a cyano-bonded phase, is used.
Mobile Phase: A non-polar mobile phase, typically a mixture of a hydrocarbon (e.g., hexane or heptane) with a more polar modifier (e.g., isopropanol or ethanol), is employed. The separation is based on the analyte's adsorption to the polar stationary phase.
Chiral HPLC: Resolving Enantiomers
For N-benzylidene isoxazoles that are chiral, enantiomeric purity is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying enantiomers.
Causality of Component Selection:
Stationary Phase: Chiral Stationary Phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have shown success in separating isoxazole enantiomers.[12]
Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) depends on the specific CSP and the analyte.
The Power of Mass Spectrometry: LC-MS for Unambiguous Peak Identification
While UV detection is standard for purity assessment by area percentage, coupling HPLC with a mass spectrometer (LC-MS) provides an orthogonal detection method that significantly enhances analytical confidence.[13][]
Advantages of LC-MS:
Peak Purity Assessment: Co-eluting impurities can be detected if they have a different mass-to-charge ratio (m/z) than the main component.
Impurity Identification: The mass of an impurity can provide crucial clues to its identity, aiding in the understanding of degradation pathways or synthetic byproducts.[]
Increased Sensitivity and Selectivity: For detecting trace-level impurities, LC-MS offers superior sensitivity and selectivity compared to UV detection.[13]
Method Validation: Ensuring Trustworthiness and Reliability
A developed HPLC method is only as good as its validation. Adherence to the International Council for Harmonisation (ICH) guidelines is the industry standard for ensuring the reliability of analytical data.
Key Validation Parameters:
Parameter
Description
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
The closeness of test results to the true value.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation for Comparative Analysis
To facilitate the comparison of different HPLC methods, experimental data should be presented in a clear and concise tabular format.
Table 1: Hypothetical Comparative Data for Purity Analysis of a N-benzylidene Isoxazole Derivative
Parameter
RP-HPLC Method A (C18)
RP-HPLC Method B (Phenyl-Hexyl)
NP-HPLC Method C (Silica)
Retention Time (min)
8.5
10.2
6.3
Resolution (Main Peak)
2.1
2.5
1.8
Tailing Factor
1.1
1.0
1.3
Theoretical Plates
8500
9200
7800
LOQ (µg/mL)
0.5
0.4
0.8
Conclusion: A Strategic Approach to Purity Analysis
The selection of an appropriate HPLC method for the purity analysis of N-benzylidene isoxazoles is a strategic decision that requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation. While RP-HPLC with a C18 column often serves as a robust starting point, alternative stationary phases like Phenyl-Hexyl can offer superior selectivity for these aromatic compounds. For challenging separations, particularly of isomers, NP-HPLC provides a valuable alternative. The integration of mass spectrometry offers an unparalleled level of confidence in peak identity and purity assessment. Ultimately, a well-developed and validated HPLC method is an indispensable tool for ensuring the quality and integrity of N-benzylidene isoxazoles in research and drug development.
References
Li, Y., et al. (2013). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. ACS Combinatorial Science, 15(11), 570-575. Available at: [Link]
Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Available at: [Link]
SIELC Technologies. (2018). Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. Available at: [Link]
Tomczak, J., et al. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 65(3), 365-372. Available at: [Link]
Ilhan, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5243. Available at: [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Available at: [Link]
ResearchGate. (n.d.). Calculated UV-Vis spectra of E/Z-5. Available at: [Link]
Khan, I., et al. (2022). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 27(20), 6937. Available at: [Link]
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Malhotra, M., et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BENZYLIDENE ANALOGUES AS A NEW CLASS OF POTENTIAL ANTIOXIDANT AGENTS. Acta Poloniae Pharmaceutica, 71(2), 239-246. Available at: [Link]
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Mohammed, S. A., & Al-Mokaram, A. M. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 209-220. Available at: [Link]
Kumar, A., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1212, 123488. Available at: [Link]
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[1][2][3][4] Executive Summary & Compound Profile N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine is a specialized research compound, typically synthesized for antimicrobial or anticancer applications.[1][2][3][4] It b...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary & Compound Profile
N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine is a specialized research compound, typically synthesized for antimicrobial or anticancer applications.[1][2][3][4] It belongs to the class of Schiff bases (imines) incorporating an isoxazole heterocycle and a styryl conjugate .
Because this compound is a research chemical without a high-volume commercial CAS waste designation (such as a specific "P-list" or "U-list" code), disposal must be dictated by Structure-Activity Relationships (SAR) and general hazardous waste regulations (RCRA).[1][2][3]
Immediate Directive: Treat this substance as Hazardous Waste (Toxic/Irritant) . Do not dispose of down the drain. Do not mix with strong acids or oxidizers.[1]
Chemical Hazard Analysis (SAR)
To ensure safe disposal, we must understand the reactivity of the molecule's functional groups:
Functional Group
Structural Feature
Disposal/Safety Implication
Isoxazole Ring
N-O Heterocycle
NOx Generation: Thermal decomposition (incineration) will release nitrogen oxides.[1][2][3][5] Requires incineration with scrubbers.[1]
Azomethine Linkage
-N=CH- (Schiff Base)
Hydrolysis Risk: Unstable in acidic aqueous solutions.[1][2][3] Hydrolyzes to release benzaldehyde and the corresponding aminoisoxazole. Do not mix with acidic waste streams.
Styryl Group
Conjugated Alkene
Oxidation Sensitivity: Susceptible to reaction with strong oxidizers.[1][5] Segregate from nitrates, perchlorates, and peroxides.[1][2][3]
Waste Characterization & Coding
Under US EPA (RCRA) and international guidelines, this compound must be characterized based on its properties.[1][2][3] Since it is not a listed commercial chemical, use the following determinations:
Use this for expired samples, synthesis failures, or excess solid material.[1][2][3]
Segregation: Isolate the solid in a chemically compatible container. Amber glass or High-Density Polyethylene (HDPE) are recommended to prevent photodegradation of the styryl group.[1]
Containerization: Place the primary container inside a secondary clear plastic bag (double containment).
Labeling: Affix a hazardous waste label. Explicitly write the full chemical name. Do not use abbreviations/acronyms.
Buffer Addition (Optional but Recommended): If the waste will be stored for >30 days, add a small packet of desiccant (silica) to the secondary bag to prevent moisture-induced hydrolysis of the imine bond.[1]
Final Disposal: Transfer to EHS for High-Temperature Incineration .
pH Verification: Ensure the solution pH is neutral to slightly basic (pH 7-9) .
Reasoning: Acidic conditions promote hydrolysis.[1] If the waste stream becomes acidic, the compound cleaves, potentially creating new unknown hazards or volatile aldehydes.[1][2][3]
Precipitation (Volume Reduction): If you have a large volume (>1L) of dilute solution:
Rotary evaporate the solvent to a manageable residue.[1]
Dispose of the solvent as standard organic waste.[1]
Use this for flasks, spatulas, and vials.[1][2][3]
Primary Rinse: Rinse glassware with Acetone or Ethanol (the compound is likely sparingly soluble in water).[1] Collect this rinse as Hazardous Organic Waste .
Acid Wash (Destruction):
Caution: Perform in a fume hood.
Wash the glassware with 1M HCl.[1] This intentionally hydrolyzes trace residues into water-soluble amine salts and benzaldehyde.[1][3]
Final Wash: Rinse with soap and water.[1] Glassware is now safe for general cleaning.[1]
Operational Workflow (Decision Logic)
The following diagram outlines the decision process for categorizing and disposing of the material.
Figure 1: Decision logic for waste stream segregation based on physical state and solvent carrier.[1][2][3]
Emergency Procedures
Accidental Spillage (Solid)[1][2][3]
Evacuate: Clear the immediate area of non-essential personnel.
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2][3] A P95 particulate respirator is advised if powder is fine/dusty.[1]
Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]
Cleanup: Scoop material into a waste container. Wipe the surface with an ethanol-soaked pad, followed by a soapy water wash.[1][2][3]
Accidental Exposure[1][2]
Skin Contact: Wash with soap and water for 15 minutes.[1] The lipophilic nature of the styryl group may facilitate skin absorption; do not use solvent to clean skin (it drives the chemical deeper).
Eye Contact: Flush with water for 15 minutes.[1][7][5] Seek medical attention immediately.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][3] National Academies Press.[1]
Personal protective equipment for handling N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine
Executive Summary: The "Universal Precaution" Approach As researchers, we often handle New Chemical Entities (NCEs) where specific toxicological data is sparse. N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine is a spec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Universal Precaution" Approach
As researchers, we often handle New Chemical Entities (NCEs) where specific toxicological data is sparse. N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine is a specialized heterocyclic compound featuring three distinct reactive pharmacophores: an isoxazole core, a styryl conjugate, and a benzylidene imine linkage.[1][2]
While specific LD50 data for this exact molecule may not be commercially listed, Structure-Activity Relationship (SAR) analysis dictates we treat this compound as a High-Potency Pharmacological Agent .[1] Its structural analogs are frequently screened for anti-leukemic and cytotoxic properties [1, 5], implying a designed capability to disrupt cellular function.
This guide moves beyond generic safety advice, providing a containment strategy tailored to the molecule's specific stability and reactivity profile.
Hazard Assessment: Deconstructing the Molecule
To select the right PPE, we must understand what we are protecting against.[3] We apply a "component-based" risk assessment:
Functional Moiety
Associated Hazard
Operational Implication
Isoxazole Ring
High Flammability & Reactivity. Isoxazoles can be thermally unstable and are precursors to ring-opening reactions [6].[1]
No Open Flames. Store away from heat sources. Reactions often require inert atmosphere (N₂/Ar).
Styryl Group
Photoreactivity & Cytotoxicity. Conjugated systems are light-sensitive and often intercalate DNA or inhibit enzymes [5, 13].[1]
Light Protection. Use amber vials. Treat dust as a potential mutagen/carcinogen.
Benzylidene (Imine)
Hydrolytic Instability. Schiff bases can hydrolyze into aldehydes and amines in moist air/acidic conditions.
Moisture Control. Handle in desiccated environments. Double-glove to prevent skin absorption of hydrolysis products.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling this compound in quantities >5 mg.
A. Dermal Protection (Gloves)
Recommendation:Nitrile (Minimum 0.11 mm thickness) .
The Logic: Latex is permeable to many organic solvents (DCM, Chloroform) used to solubilize this lipophilic compound. Nitrile offers superior resistance to the aromatic hydrocarbons likely used in its synthesis or purification.
Protocol:
Dry Solid: Single nitrile gloves are sufficient.
In Solution:Double gloving is required. The outer glove should be changed immediately upon any splash.
B. Respiratory & Inhalation Control
Primary Control:Certified Chemical Fume Hood .
The Logic: As a solid, this compound is likely a fine crystalline powder. Static electricity can cause particle dispersal. Inhalation of a potentially cytotoxic agent poses a chronic health risk.
Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged), use a P100/N95 particulate respirator .
The Logic: Safety glasses leave gaps. If the imine linkage hydrolyzes, the resulting amine vapors can be corrosive/irritating to the corneal surface [8]. Goggles provide a gas-tight seal.[1]
Operational Protocols: Step-by-Step
Phase 1: Receipt & Storage
Inspection: Upon receipt, check the container for "caking" (indicates moisture ingress) or discoloration (indicates photodegradation).
Labeling: Apply a secondary label: "Caution: Novel Isoxazole Derivative – Treat as Cytotoxic."
Environment: Store at 2–8°C (refrigerated) in an amber vial. The styryl group makes this compound sensitive to UV light; degradation products may alter experimental IC50 values.
Phase 2: Weighing & Solubilization
The Critical Step: This is the highest risk for exposure.
Method:
Place the analytical balance inside the fume hood.
Use an antistatic gun or ionizer on the spatula and vial before opening. Isoxazole derivatives are prone to static charge.
Solvent Choice: Dissolve in DMSO or Ethanol. Avoid acidic solvents (like unbuffered water) which will break the imine bond.
Phase 3: Reaction & Cleanup[1]
Reaction: Run reactions under an inert atmosphere (Nitrogen balloon) to prevent oxidation of the styryl alkene.
Spill Management:
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened), then wipe up.[1]
Liquid Spill: Absorb with vermiculite.
Decontamination: Clean surface with 10% bleach solution followed by ethanol. The bleach oxidizes the organic structure, breaking the conjugation.
Visualizations
Figure 1: Risk Assessment & PPE Logic Flow
This decision tree illustrates how the chemical structure dictates safety controls.
Caption: Structural deconstruction of hazards linking pharmacophores to specific engineering controls.
Figure 2: Safe Handling Workflow
A closed-loop system for handling the compound from storage to disposal.[1]
Caption: Operational workflow emphasizing containment at the weighing and reaction stages.
References
BenchChem. (2025).[4][5][6] Synthesis and Biological Activity of N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine. Retrieved from [1]
Thermo Fisher Scientific. (2010). Safety Data Sheet: Benzenemethanamine, N-methyl- (Schiff Base Precursor). Retrieved from [1]
National Institutes of Health (NIH). (2013). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC3973798. Retrieved from [1]
Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [1]
ResearchGate. (2025). Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-ones. Retrieved from
TCI Chemicals. (2025).[4][7] Safety Data Sheet: Isoxazole. Retrieved from [1]
MedChemExpress. (2025). Safety Data Sheet: Tris(benzyltriazolylmethyl)amine (Structural Analog). Retrieved from
ChemicalBook. (2025).[4][7] 3-hydroxy-isoxazole Safety Data Sheet. Retrieved from [1]